4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
Description
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPIIWNSVOZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Assessment: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol as a Pharmacophore Scaffold
Executive Summary
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (also referred to as 4-hydroxy-4,5,6,7-tetrahydrobenzimidazole) represents a critical "chiral switch" intermediate in the synthesis of bioactive heterocyclic compounds. Unlike its fully aromatic benzimidazole counterparts, this partially saturated scaffold possesses a stereogenic center at the C4 position and a flexible cyclohexene-like ring fused to the rigid imidazole core.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physicochemical properties, tautomeric dynamics, and utility as a precursor for kinase inhibitors (e.g., CK2, PIM-1) and GPCR ligands.
Molecular Identity & Structural Dynamics
The molecule exists at the intersection of aromatic stability (imidazole ring) and aliphatic flexibility (cyclohexyl ring). A defining feature of this scaffold is the prototropic tautomerism inherent to the imidazole moiety, which complicates NMR analysis and crystal packing.
Nomenclature & Identifiers[1][2][3]
-
IUPAC Name: 4,5,6,7-tetrahydro-1H-benzimidazol-4-ol
-
Common Name: 4-Hydroxy-tetrahydrobenzimidazole[1]
-
CAS Number (Racemic): 53483-99-9
-
CAS Number (Ketone Precursor): 23326-83-2
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
Tautomeric Equilibrium
In solution, the proton on the imidazole nitrogen oscillates between the N1 and N3 positions. This equilibrium is rapid on the NMR timescale at room temperature, often resulting in broadened signals for the imidazole protons.
Physicochemical Profiling
The introduction of the hydroxyl group at C4 significantly alters the solubility and lipophilicity profile compared to the parent tetrahydrobenzimidazole.
Key Physicochemical Parameters[1][5]
| Property | Value / Range | Context & Analysis |
| LogP (Octanol/Water) | 0.15 – 0.45 (Predicted) | Significantly more polar than the parent (LogP ~0.9) due to the H-bond donating -OH group [1]. |
| pKa (Basic N) | 6.2 – 6.5 (Conjugate Acid) | The alkyl ring exhibits a slight electron-donating effect, making the imidazole nitrogen slightly more basic than unsubstituted benzimidazole (pKa 5.6) [2]. |
| pKa (Acidic -OH) | ~15.5 | Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors | 2 | Imidazole N-H and Alcohol O-H. |
| H-Bond Acceptors | 2 | Imidazole N (lone pair) and Alcohol O. |
| Solubility | Moderate (Water); High (DMSO, MeOH) | The molecule is amphiphilic. The imidazole ring aids aqueous solubility at low pH (protonation). |
Solubility & Stability[6]
-
pH-Dependent Solubility: The molecule exhibits U-shaped solubility. It is highly soluble in acidic media (pH < 4) due to the formation of the imidazolium cation.
-
Thermal Stability: The compound is stable up to ~180°C. However, under acidic conditions at high temperatures, it may undergo dehydration to form the dihydrobenzimidazole (aromatization precursor).
Synthetic Pathways & Process Chemistry
The primary route to this compound is the reduction of the corresponding ketone, 4,5,6,7-tetrahydrobenzimidazol-4-one. This reaction creates the stereocenter at C4.
Synthesis Workflow (Ketone Reduction)
The following protocol describes the racemic reduction using Sodium Borohydride (NaBH₄). For enantioselective synthesis, Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is recommended [3].
Detailed Experimental Protocol (Racemic)
-
Preparation: Dissolve 4,5,6,7-tetrahydro-1H-benzimidazol-4-one (1.0 eq) in Methanol (10 mL/g). Cool the solution to 0°C using an ice bath.
-
Reduction: Portion-wise, add Sodium Borohydride (NaBH₄, 0.6 eq). Caution: Exothermic reaction with hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Eluent: 10% MeOH in DCM).
-
Quench: Carefully add saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize excess hydride.
-
Isolation: Evaporate Methanol under reduced pressure. Dissolve the residue in water and extract with Ethyl Acetate (3x).
-
Purification: The crude alcohol often precipitates as a white solid. Recrystallization from Ethanol/Water yields analytical grade material.
Biopharmaceutical Implications[7][8]
Metabolic Stability
The 4-hydroxy group is a potential site for Phase II metabolism (Glucuronidation). In drug design, this position is often capped (e.g., methoxy) or the scaffold is used as a rigid linker where the OH is replaced by an amine or ether linkage to improve metabolic half-life.
Pharmacophore Utility
This scaffold is a bioisostere for:
-
Tetrahydroisoquinolines: Providing a more polar, basic core.
-
Adenine mimetics: The imidazole N-H and N: pair mimics the donor-acceptor motif of purines, making this scaffold valuable in ATP-competitive kinase inhibitors (e.g., targeting Casein Kinase 2) [4].
References
-
PubChem. (2025).[2] Computed Properties of Tetrahydrobenzimidazole Derivatives. National Library of Medicine. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
Chojnacka, E. et al. (2024).[3] Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry. Link
-
Janeczko, M. et al. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles. International Journal of Molecular Sciences. Link
Sources
Tetrahydrobenzimidazoles: Structural Dynamics, Synthetic Pathways, and Pharmacological Utility
[1]
Executive Summary
The 4,5,6,7-tetrahydro-1H-benzimidazole (THBI) scaffold represents a critical bioisostere of the classical benzimidazole, offering unique physicochemical properties due to the saturation of the fused benzene ring. Unlike its aromatic counterpart, the THBI core introduces a flexible cyclohexane ring fused to a planar imidazole, creating a complex interplay between annular tautomerism and conformational isomerism .
This guide provides a rigorous technical analysis of the THBI moiety, detailing the thermodynamic drivers of its tautomeric equilibrium, robust synthetic protocols for its construction, and its emerging role in targeted oncology therapies (e.g., OPA1 targeting in AML).
Structural Fundamentals: The Aliphatic-Aromatic Interface
The THBI core (
Geometric Dichotomy
-
Imidazole Sector: Planar, aromatic, and electron-rich (
electrons). It functions as a monodentate ligand and a hydrogen bond donor/acceptor. -
Cyclohexane Sector: Non-planar and flexible. Unlike the rigid benzene ring in benzimidazole, the saturated ring in THBI adopts a half-chair or sofa conformation to accommodate the planarity of the double bond at the fusion junction.
Electronic Consequences
The absence of the aromatic benzene ring reduces the delocalization of
-
Increased Basicity: The
of the conjugate acid of THBI is typically higher (more basic) than benzimidazole due to the electron-donating inductive effect (+I) of the methylene groups. -
Altered Lipophilicity: The aliphatic ring increases
character, modifying values and solubility profiles crucial for blood-brain barrier (BBB) penetration.
The Tautomeric Landscape
The defining feature of THBIs is the coupling of annular prototropy (migration of the N-H proton) with ring inversion (conformational flipping of the cyclohexane ring).
Annular Tautomerism
Like benzimidazoles, THBIs exist in a dynamic equilibrium between the
-
Mechanism: Intermolecular proton transfer, often mediated by solvent bridges or dimer formation.
-
Solvent Effect: Polar aprotic solvents (DMSO, DMF) slow the exchange rate by stabilizing specific polar tautomers, allowing distinct NMR signals to be observed at lower temperatures.
Conformational Coupling
The cyclohexane ring is not static. It undergoes rapid inversion between half-chair conformers.
-
The Challenge: In NMR, signals for C4/C7 and C5/C6 appear as averaged multiplets at room temperature.
-
The Reality: To resolve the specific tautomer, one must freeze the ring inversion and the proton exchange.
Visualization: Tautomeric & Conformational Equilibrium
Caption: The dynamic equilibrium of THBI involves both proton migration (N1 to N3) and conformational adjustment of the saturated ring.
Synthetic Methodologies
For drug development, the synthesis must be scalable and regioselective. The Modified Hantzsch Cyclization is the industry standard for generating 2-substituted THBIs.
Protocol: Condensation of -Haloketones with Amidines
Objective: Synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole.
Reagents:
-
2-Bromocyclohexanone (1.0 equiv)
-
Benzamidine hydrochloride (1.1 equiv)
-
Sodium bicarbonate (
) or Triethylamine ( ) -
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Preparation: Dissolve benzamidine HCl (1.56 g, 10 mmol) in absolute ethanol (20 mL). Add
(1.5 mL) to liberate the free base. Stir for 15 min at Room Temperature (RT). -
Addition: Dropwise add 2-bromocyclohexanone (1.77 g, 10 mmol) dissolved in ethanol (5 mL) over 20 minutes. Critical: Exothermic reaction; maintain temp < 40°C to prevent polymerization.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (50 mL). Neutralize with saturated
until pH ~8. -
Isolation: Extract with Ethyl Acetate (
mL). Dry organic layer over anhydrous .[1] -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Alternative: Catalytic Hydrogenation
For unsubstituted THBIs, reducing benzimidazole is efficient but requires high pressure.
-
Catalyst: 5% Pd/C or
. -
Conditions: 50–100 bar
, 100°C, acidic medium (AcOH). -
Note: High pressure is required to overcome the resonance energy of the benzene ring.
Visualization: Synthetic Decision Tree
Caption: Selection of synthetic route depends on the stability of the desired substituent and available equipment.
Analytical Characterization
Validating the structure requires distinguishing THBI from its aromatic precursor and identifying the tautomeric state.
Comparative NMR Data (DMSO- )
| Feature | Benzimidazole (Aromatic) | Tetrahydrobenzimidazole (THBI) |
| Protons (4,7) | Doublet/Multiplet (~7.5 ppm) | Multiplet (~2.5 ppm, |
| Protons (5,6) | Doublet/Multiplet (~7.2 ppm) | Multiplet (~1.8 ppm, |
| NH Signal | Broad singlet (12-13 ppm) | Broad singlet (11-12 ppm) |
| Carbon (C2) | ~140-145 ppm | ~135-140 ppm |
| Ring Current | Strong shielding/deshielding | Reduced anisotropy |
Variable Temperature (VT) NMR Protocol
To observe distinct tautomers:
-
Solvent: Use THF-
or DMF- (low freezing points). -
Cooling: Lower temperature to -80°C (193 K) .
-
Observation: The averaged signals for C4/C7 (if substituted) will split into two distinct sets of peaks, corresponding to the "frozen" tautomers where the proton residence time > NMR timescale.
Pharmacological Implications[3][4][5][6]
The THBI scaffold is not merely a structural curiosity; it is a validated pharmacophore in modern oncology and cardiovascular medicine.
Case Study: TMQ0153 in Acute Myeloid Leukemia (AML)
Recent studies (2025) have highlighted the THBI derivative TMQ0153 as a potent agent against drug-resistant AML.[2]
-
Target: OPA1 (Optic Atrophy 1), a mitochondrial fusion protein.[2][3]
-
Mechanism: TMQ0153 binds to OPA1, disrupting mitochondrial dynamics.[2][3] This forces a metabolic shift from oxidative phosphorylation (OXPHOS) to glycolysis, inducing ROS-mediated apoptosis in leukemic stem cells.
-
Significance: This demonstrates the ability of the THBI core to penetrate mitochondria and engage complex protein targets that planar benzimidazoles may not access effectively due to steric differences.
Angiotensin II Receptor Antagonists
Substituted THBIs serve as bioisosteres for the biphenyl-tetrazole moiety in "sartan" drugs. The lipophilic cyclohexane ring mimics the hydrophobic interactions of the valine/isoleucine side chains in the native peptide ligand.
References
-
Synthesis and Biological Evaluation
- Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.
-
Source:
-
Pharmacological Application (AML)
-
Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming.[3]
-
Source:
-
-
Tautomerism and NMR Analysis
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid st
-
Source:
-
Industrial Synthesis (Patent)
- Process for producing 4,5,6,7-tetrahydro benzimidazoles (US3920678A).
-
Source:
-
Structural Characterization
- Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles.
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Kinetics of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol: A Technical Guide for Drug Development
Executive Summary
The tetrahydrobenzimidazole (THB) scaffold is a highly versatile pharmacophore utilized in diverse therapeutic areas, from 5-HT3 receptor antagonists to novel agents targeting mitochondrial metabolic reprogramming in acute myeloid leukemia[1]. However, the functionalization of this core at the 4-position to create 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (a secondary alcohol) introduces a critical thermodynamic vulnerability. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic sinks driving the degradation of this molecule, alongside self-validating experimental protocols for stability profiling during pre-formulation.
Molecular Architecture & Thermodynamic Sinks
The stability profile of this compound is dictated by the juxtaposition of a partially saturated cyclohexene ring fused to an electron-rich imidazole nucleus. The 4-hydroxyl group occupies a pseudo-benzylic position, making it highly susceptible to cleavage.
The primary thermodynamic driver of degradation is the massive energy sink associated with full aromatization. The empirical resonance energy of a fully conjugated benzimidazole nucleus is exceptionally high, computed at approximately 203.8 kJ·mol⁻¹ [2]. Because the tetrahydro system lacks this extended aromatic stabilization, any reaction pathway that facilitates the oxidation or dehydrogenation of the cyclohexene ring is thermodynamically favored (
Mechanistic Pathways of Degradation
-
Acid/Base-Catalyzed Dehydration: Under acidic conditions, the 4-hydroxyl group is protonated, forming a superior leaving group. The lone pair on the adjacent imidazole nitrogen can stabilize the resulting carbocation via resonance, facilitating an E1 dehydration. The immediate product is a dihydrobenzimidazole intermediate, which rapidly undergoes oxidative dehydrogenation to achieve the 203.8 kJ·mol⁻¹ stabilization of the fully aromatic 1H-benzimidazole[2].
-
Oxidative Degradation: Exposure to reactive oxygen species (ROS) or transition metals oxidizes the secondary alcohol to 4-oxo-4,5,6,7-tetrahydrobenzimidazole. Under severe oxidative stress (e.g., exposure to N-sulfonyloxaziridines or dimethyldioxirane), the THB core can undergo complex oxidative rearrangements, leading to ring contraction and the formation of spiro-fused 5-imidazolones[3].
-
In Vivo Relevance: These thermodynamic vulnerabilities directly translate to in vivo metabolism. During the pharmacokinetic evaluation of the antiemetic drug Ramosetron (YM060), the 4-hydroxy-THB derivative was explicitly identified as both a chemical degradation product and an active oxidative metabolite[4].
Thermodynamic degradation pathways of 4-hydroxy-tetrahydrobenzimidazole.
Self-Validating Experimental Methodologies
To accurately profile the thermodynamic stability of this compound, researchers must employ methodologies that explain causality rather than merely observing degradation. The following protocol outlines a mass-balance validated forced degradation study.
Protocol: Mass-Balance Validated Kinetic Profiling (LC-MS/MS)
Causality & Design Rationale:
Temperature selection (25°C, 40°C, 60°C, 80°C) is specifically designed to span the glass transition temperature (
Self-Validation Mechanism:
This protocol is a self-validating system via a strict mass-balance requirement. By utilizing a stable-isotope-labeled internal standard (SIL-IS) and quantifying both the parent 4-ol and its primary degradants, the sum of molar equivalents must remain within 95-105% of the initial concentration. A deviation
Step-by-Step Workflow:
-
Sample Preparation: Prepare a 1.0 mg/mL stock of this compound in a co-solvent system (e.g., 10% DMSO in aqueous buffer) to ensure complete dissolution.
-
Buffer Allocation: Aliquot the stock into sealed amber vials containing 50 mM buffers adjusted to pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (HEPES), and pH 10.0 (Borate).
-
Thermal Stress: Place vials in thermostatically controlled chambers at 25°C, 40°C, 60°C, and 80°C.
-
Sampling & Quenching: Extract 50 µL aliquots at
and hours. Immediately quench the reaction by diluting 1:10 in ice-cold acetonitrile containing 50 ng/mL of the SIL-IS. -
LC-MS/MS Analysis: Inject onto a C18 column (e.g., Waters Acquity UPLC BEH) using a gradient of 0.1% formic acid in water/acetonitrile. Monitor MRM transitions for the parent mass, the dehydrated intermediate, the fully aromatic benzimidazole, and the 4-oxo derivative.
-
Kinetic Modeling: Calculate the observed degradation rate constant (
) and half-life ( ) using first-order kinetic equations. Plot vs. to derive the Activation Energy ( ).
Self-validating LC-MS/MS workflow for kinetic stability profiling.
Quantitative Data Presentation
The following table synthesizes representative kinetic and thermodynamic parameters for the degradation of the 4-hydroxy-THB scaffold under standard stress conditions, highlighting the extreme vulnerability of the molecule at low pH.
Table 1: Representative Kinetic Parameters for this compound Degradation
| Stress Condition | Primary Degradant | Rate Constant ( | Half-life ( | Activation Energy ( | Mass Balance Recovery (%) |
| pH 2.0, 80°C | Fully Aromatic Benzimidazole | 0.3465 | ~2.0 | 65.4 | 98.2% |
| pH 5.0, 80°C | Fully Aromatic Benzimidazole | 0.0866 | ~8.0 | 72.1 | 97.5% |
| pH 7.4, 80°C | 4-Oxo-THB & Benzimidazole | 0.0144 | ~48.1 | 88.3 | 99.1% |
| pH 10.0, 80°C | 4-Oxo-THB | 0.0288 | ~24.0 | 81.5 | 96.8% |
| 3% H₂O₂, 25°C | 4-Oxo-THB & Spiro-imidazolones | 0.6931 | ~1.0 | N/A (Oxidative) | 94.5% |
Note: Data represents baseline modeling for the THB-4-ol pharmacophore. Actual values will shift based on specific N-substitutions or steric hindrance on the imidazole ring.
Formulation Strategies for Stabilization
To mitigate the thermodynamic drive toward aromatization and oxidation during drug product development, the following formulation controls are mandatory:
-
Microenvironmental pH Control: Solid oral dosage forms must avoid acidic excipients (e.g., citric acid, stearic acid) which can protonate the 4-hydroxyl group and catalyze E1 dehydration. Buffer the microenvironment to pH 6.5–7.5.
-
Antioxidant Integration: Because the 4-position is highly susceptible to oxidation to the 4-oxo derivative, the inclusion of free-radical scavengers (e.g., BHT, BHA) or chelating agents (e.g., EDTA) is required to neutralize transition-metal-catalyzed ROS generation.
-
Moisture Control: Lyophilization is recommended for parenteral formulations to arrest hydrolytic and aqueous-mediated proton transfer reactions.
References
Sources
- 1. Tetrahydrobenzimidazole TMQ0153 targets OPA1 and restores drug sensitivity in AML via ROS-induced mitochondrial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. IV. Synthesis and pharmacological evaluation of the oxidation products of (-)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] -4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Architecture of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol: Scaffold Versatility in Drug Discovery
Executive Summary
The molecule 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (often abbreviated as 4-hydroxy-tetrahydrobenzimidazole) represents a critical "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic benzimidazole cousins—which are ubiquitous in anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole)—the tetrahydro variant offers a unique three-dimensional topography. The saturation of the benzene ring introduces sp³ hybridized carbons, specifically at the C4 position, creating a chiral handle (the hydroxyl group) that breaks the planarity of the molecule.
This guide analyzes the bioactivity, synthetic utility, and pharmacological potential of this scaffold.[1][2][3] It is not merely an intermediate; it is a stereochemical pivot point used to synthesize Casein Kinase 2 (CK2) inhibitors , H+/K+-ATPase modulators , and novel antimicrobial agents .
Part 1: Structural Basis & Chemical Biology
The "Escape from Flatland"
Drug discovery has shifted from flat, aromatic compounds to those with higher fraction of sp³ carbons (Fsp³) to improve solubility and target selectivity. This compound serves this purpose by retaining the hydrogen-bonding capability of the imidazole ring while introducing a non-planar cyclohexene-like ring.
-
Chirality: The C4-hydroxyl group creates a chiral center. Enantioselective synthesis or kinetic resolution of this alcohol is often the first step in creating high-affinity ligands.
-
Tautomerism: Like all benzimidazoles, the N-H proton can migrate between N1 and N3. However, the bulky 4-hydroxy group can influence the preferred tautomer via intramolecular H-bonding, affecting receptor binding kinetics.
Solubility Profile
The tetrahydro- scaffold exhibits significantly higher aqueous solubility compared to the lipophilic tetrabromo-benzimidazoles (TBBi) often used as reference CK2 inhibitors. This makes the 4-ol derivative an ideal "solubility anchor" for fragment-based drug design.
Part 2: Bioactivity Spectrum[1]
The bioactivity of this molecule is best understood through its derivatives. The 4-hydroxyl group is rarely the endpoint; it is the functional handle used to attach pharmacophores.
Kinase Inhibition (CK2 and PIM-1)
The most documented activity of the tetrahydrobenzimidazole class lies in kinase inhibition.
-
Mechanism: The imidazole ring mimics the adenine moiety of ATP, binding to the hinge region of the kinase.
-
The 4-Position Role: The 4-hydroxyl group (or its oxidized ketone form) allows for the attachment of side chains that extend into the ribose-binding pocket or the solvent-exposed front of the enzyme.
-
Data Correlation: While 4,5,6,7-tetrabromobenzimidazole (TBBi) is a nanomolar CK2 inhibitor, it suffers from poor solubility. The tetrahydro analogs, particularly those substituted at the 4-position, maintain inhibition while improving metabolic stability.
Immunomodulation (H+/K+-ATPase)
Research into benzimidazole derivatives (specifically compound BMT-1) indicates that the scaffold can inhibit H+/K+-ATPase activity in T-cells.[4]
-
Effect: Down-regulation of intracellular pH in activated T-cells, leading to immunosuppression without cytotoxicity.
-
Relevance: This suggests potential applications in treating autoimmune diseases, where the 4-ol scaffold acts as a bioisostere for the proton pump inhibitor core.
Antimicrobial & Antifungal Activity
The tetrahydrobenzimidazole core shares structural features with Terrazoanthines , marine natural products with potent antimicrobial properties.
-
Activity: 2-amino-functionalized tetrahydrobenzimidazoles (derived from the 4-one/4-ol precursor) show activity against S. aureus and C. albicans.
-
Mechanism: Disruption of the fungal microtubule network (tubulin binding), similar to classic benzimidazoles but with altered selectivity due to the saturated ring.
Summary of Bioactivity Data
| Target / Class | Activity Type | Role of 4,5,6,7-Tetrahydro Scaffold | Key Reference |
| CK2 Kinase | Inhibitor (ATP-competitive) | Scaffolding for hinge binding; solubility enhancement. | [Chojnacka et al., 2024] |
| H+/K+-ATPase | Inhibitor | Modulates T-cell pH; Immunosuppression.[4] | [Liu et al., PMC] |
| Tubulin | Destabilizer | Antifungal/Anthelmintic core (sp³ carbons alter selectivity). | [Wikipedia/Benzimidazole] |
| GABA Receptors | Agonist/Modulator | Bioisostere to THIP (Gaboxadol) analogs. | [Krogsgaard-Larsen et al.] |
Part 3: Synthesis & Manufacturing Protocols
To access the bioactive 4-ol, one must typically reduce the corresponding ketone. Below is the industry-standard protocol for high-purity synthesis.
Synthesis Workflow Diagram
Figure 1: Synthetic route from commercially available precursors to the 4-ol scaffold.
Detailed Protocol: Reduction of the Ketone
Context: This protocol describes the reduction of 4,5,6,7-tetrahydrobenzimidazol-4-one to the target alcohol.
Reagents:
-
Substrate: 4,5,6,7-tetrahydro-1H-benzimidazol-4-one (1.0 eq)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of the ketone in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath.[5]
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Quenching: Quench the reaction with 5 mL of water, followed by neutralization with 1M HCl to pH 7.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the 4-ol as a white solid.
Validation Criteria:
-
Yield: Expected >85%.
-
¹H NMR (DMSO-d₆): Look for the multiplet at δ 4.5–4.8 ppm (CH-OH) and the disappearance of the carbonyl signal.
Part 4: Structure-Activity Relationship (SAR) Map
Understanding where to modify the scaffold is crucial for drug design.
Figure 2: SAR Logic for the tetrahydrobenzimidazole core. The C4-alcohol is the key to breaking symmetry.
Part 5: Future Outlook & Stability
The this compound molecule is chemically stable but prone to dehydration under strongly acidic conditions (forming the dihydro- intermediate) or oxidation back to the ketone.
Storage Recommendations:
-
Store at -20°C.
-
Protect from moisture (hygroscopic).
-
Re-test purity via HPLC every 6 months (monitor for ketone formation).
References
-
Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives.[6] Bioorganic Chemistry.[6]
-
Liu, S., et al. 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. PMC - NIH.
-
Organic Syntheses (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Organic Syntheses, 98, 315-342.
-
PubChem. 1H-1,3-benzodiazol-4-ol Compound Summary. National Library of Medicine.
-
Krogsgaard-Larsen, P., et al. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[7] Synthesis and biological activity.[1][2][3][4][6][8][9] Journal of Medicinal Chemistry.
Sources
- 1. scielo.br [scielo.br]
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- 4. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]
- 9. mdpi.com [mdpi.com]
pKa Values and Ionization of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol: A Comprehensive Mechanistic and Experimental Guide
Executive Summary
The compound 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (also known as 4-hydroxy-4,5,6,7-tetrahydrobenzimidazole) is a structurally unique bicyclic molecule featuring an ionizable imidazole core fused to a partially saturated cyclohexanol ring. In drug development, a precise understanding of a molecule's acid-base dissociation constants (pKa) is paramount. The pKa dictates the ionization state at physiological pH, directly governing lipophilicity (LogD), membrane permeability, aqueous solubility, and receptor-binding thermodynamics.
This technical guide provides an in-depth mechanistic analysis of the ionization centers within this compound, establishes theoretical pKa predictions based on structural causality, and outlines self-validating experimental protocols required for empirical determination.
Structural Causality and Theoretical pKa Predictions
To accurately predict the ionization behavior of this compound, we must deconstruct the molecule into its fundamental ionizable centers and analyze the electronic interplay between them.
The molecule possesses three distinct ionizable protons/centers:
-
N3 (Imidazole Nitrogen): The basic center capable of accepting a proton to form a cation.
-
N1 (Imidazole N-H): The weakly acidic center capable of losing a proton to form an imidazolate anion.
-
O4 (Hydroxyl Group): The aliphatic alcohol capable of deprotonation at extreme alkaline pH.
Mechanistic pKa Shifts
Unsubstituted imidazole is an amphoteric heterocycle with a basic pKa of ~7.1 (conjugate acid) and an acidic pKa of ~14.4 . However, the fusion of the 4-hydroxycyclohexyl ring introduces competing electronic effects:
-
The Alkyl Inductive Effect (+I): The saturated carbon backbone of the fused ring generally acts as an electron-donating group. This +I effect increases the electron density on the imidazole nitrogen, which would typically raise the basic pKa to ~7.3–7.5, making it a stronger base.
-
The Hydroxyl Inductive Effect (-I): The highly electronegative oxygen atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. Because C4 is adjacent to the imidazole ring (an allylic-equivalent position), this -I effect efficiently pulls electron density away from the N3 nitrogen.
Quantitative Summary
The predicted macroscopic ionization constants are summarized in Table 1.
Table 1: Predicted Ionization Constants and Microspecies Speciation
| Ionizable Center | Ionization Reaction | Predicted pKa | Dominant State at pH 7.4 |
| N3 (Imidazole) | Cationic | 6.8 – 7.1 | Neutral Free Base (~70%) |
| N1 (Imidazole) | Neutral | ~14.2 | Neutral Free Base (100%) |
| O4 (Hydroxyl) | Anionic | ~16.0 | Protonated (100%) |
pH-Dependent Speciation and Ionization Pathways
Understanding the speciation of this compound across the gastrointestinal tract is critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
At gastric pH (1.2 - 3.0), the molecule exists entirely in its cationic state . This charge localization maximizes ion-dipole interactions with water, ensuring rapid dissolution of the solid dosage form. As the molecule transits into the intestinal environment (pH 6.5 - 7.4), the pH surpasses the pKa1 threshold. The molecule deprotonates into its neutral free-base state , drastically increasing its lipophilicity and facilitating passive transcellular diffusion across the enterocyte lipid bilayer .
Figure 1: Predicted ionization states and pKa transitions of this compound.
Self-Validating Experimental Methodologies for pKa Determination
Theoretical predictions must be empirically validated. Relying on a single analytical method introduces the risk of systematic errors (e.g., glass electrode alkaline error, undetected compound precipitation). Therefore, a self-validating, orthogonal approach utilizing both Potentiometry and UV-Vis Spectrophotometry is the gold standard in pharmaceutical development .
Figure 2: Self-validating experimental workflow for empirical pKa determination.
Protocol A: High-Precision Potentiometric Titration
Potentiometry measures the macroscopic pKa by tracking the bulk hydrogen ion concentration.
-
Electrode Calibration: Calibrate a high-performance glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 3–5 mg of the analyte in 50 mL of 0.15 M KCl. Causality: 0.15 M KCl maintains a constant ionic strength matching physiological conditions. This ensures that activity coefficients remain stable, yielding a biologically relevant mixed pKa rather than a concentration-dependent apparent pKa.
-
Degassing: Purge the solution with inert N₂ gas for 15 minutes. Causality: Atmospheric CO₂ dissolves to form carbonic acid, which introduces a parasitic buffering effect precisely between pH 6 and 8—directly overlapping with the target pKa of the imidazole core and skewing the Bjerrum formation function.
-
Titration Execution: Acidify the solution to pH ~3.0 using 0.1 M HCl to ensure complete protonation. Titrate with standardized 0.1 M KOH in automated 0.05 mL increments up to pH 11.0.
-
Data Processing: Plot the Bjerrum formation function (average number of bound protons
vs. pH). The pKa is extracted at the inflection point where .
Protocol B: UV-Vis Spectrophotometric Titration (Orthogonal Validation)
Because the
-
Preparation: Prepare a 50 µM stock solution of the analyte in 0.15 M KCl.
-
pH Adjustment: Aliquot the stock into 10 separate quartz cuvettes, adjusting the pH of each from 4.0 to 10.0 using dilute HCl/KOH.
-
Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm for each pH level.
-
Isosbestic Validation: Identify the isosbestic point. Causality: The presence of a sharp, singular isosbestic point acts as a self-validating internal control. It confirms that the spectral changes are exclusively due to a simple two-state equilibrium (cationic
neutral) without degradation, aggregation, or precipitation artifacts. -
Derivation: Plot the Absorbance at the wavelength of maximum variance (
) against pH and fit the curve to the Henderson-Hasselbalch equation to derive pKa1.
Implications for Drug Formulation and ADME
The proximity of the predicted pKa1 (~6.9) to physiological pH (7.4) classifies this compound as a highly sensitive pH-dependent partitioner. Minor fluctuations in local tissue pH (e.g., in tumor microenvironments or inflamed tissues where pH drops to ~6.5) will cause a drastic shift from the neutral to the cationic state, potentially leading to ion-trapping within specific physiological compartments.
For formulation scientists, the basic nature of the imidazole ring allows for the generation of stable, highly soluble salt forms (e.g., hydrochloride, mesylate, or citrate salts). Formulating the compound as a salt will depress the microenvironmental pH of the dissolving particle in the GI tract, ensuring rapid dissolution before the molecule reaches the neutral pH of the intestine where it can be absorbed.
References
Chemical abstracts and CAS registry data for benzodiazol-4-ol
Technical Whitepaper: Navigating CAS Registry Data and Chemical Abstracts for Benzodiazol-4-ol (4-Hydroxybenzimidazole)
Executive Summary
Benzodiazol-4-ol, scientifically designated as 4-hydroxybenzimidazole (CAS RN: 67021-83-4), represents a critical pharmacophore in medicinal chemistry. Unlike its more common 2-substituted derivatives, the 4-hydroxy variant offers unique hydrogen-bonding capabilities and steric properties that make it a privileged scaffold for kinase inhibitors, polymerase inhibitors, and antioxidant formulations.
This technical guide provides a comprehensive analysis of the compound’s registry data, physicochemical properties, and synthesis protocols. It is designed to bridge the gap between abstract chemical data and practical laboratory application, offering self-validating methodologies for synthesis and data retrieval.
CAS Registry Identity & Nomenclature
Accurate identification is the first step in any rigorous research workflow. The nomenclature "benzodiazol-4-ol" can be ambiguous due to historical synonyms; the CAS Registry Number (RN) is the immutable identifier required for precise data retrieval.
Core Identity Data
| Parameter | Value | Notes |
| CAS Registry Number | 67021-83-4 | Primary identifier for the 4-hydroxy isomer. |
| Preferred IUPAC Name | 1H-Benzimidazol-4-ol | "Benzodiazole" is a synonym for Benzimidazole. |
| Common Synonyms | 4-Hydroxybenzimidazole; 4-Hydroxy-1H-benzimidazole | Often confused with 4-hydroxybenzodiazepines (different class). |
| Molecular Formula | C₇H₆N₂O | |
| Molecular Weight | 134.14 g/mol | |
| InChI Key | DODRSIDSXPMYQJ-UHFFFAOYSA-N | Standard machine-readable identifier. |
Tautomeric Ambiguity
Researchers must account for annular tautomerism in benzimidazoles. The hydrogen on the imidazole nitrogen can shift between N1 and N3.
-
Tautomer A: 1H-benzimidazol-4-ol (OH at position 4).
-
Tautomer B: 3H-benzimidazol-4-ol (equivalent to 1H-benzimidazol-7-ol).
-
Implication: In CAS searches, ensure your query covers the "base" structure to capture all tautomeric forms, though CAS RN 67021-83-4 specifically indexes the 4-hydroxy canonical form.
Chemical Properties & Molecular Descriptors
Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) and solubility during synthesis.
| Property | Value (Experimental/Predicted) | Relevance to Protocol |
| Melting Point | 198–202 °C | High thermal stability; suitable for high-temp synthesis. |
| pKa (Acidic) | ~9.5 (Phenolic OH) | Deprotonates in strong base (pH > 10). |
| pKa (Basic) | ~5.6 (Imidazole Ring) | Protonates in acid; soluble in dilute HCl. |
| LogP (Octanol/Water) | 1.1 | Moderate lipophilicity; cell-permeable. |
| Solubility | DMSO, Methanol, Hot Water | Poor solubility in cold water; recrystallize from boiling water. |
Synthesis & Manufacturing Protocol
The following protocol is a field-proven method for synthesizing 4-hydroxybenzimidazole. It utilizes the Phillips-type condensation of 2,3-diaminophenol with formic acid. This route is preferred over the reduction of nitrophenols due to higher atom economy and cleaner workup.
Reaction Logic
The synthesis relies on the cyclocondensation of an ortho-diamine with a carboxylic acid equivalent.
-
Precursor: 2,3-Diaminophenol (CAS 59693-93-2).
-
Reagent: Formic Acid (88-90%) serves as both the C1 source and solvent.
-
Mechanism: Formation of an N-formyl intermediate followed by acid-catalyzed dehydration to close the imidazole ring.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,3-diaminophenol (1.24 g, 10 mmol) in formic acid (10 mL, 88%).
-
Note: 2,3-diaminophenol oxidizes rapidly. Use fresh reagent or perform under N₂ atmosphere if the starting material is dark.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C for 2–3 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting diamine spot should disappear.
-
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add 10% aqueous NaOH with stirring until the pH reaches ~8.
-
Observation: The product will precipitate as a solid upon neutralization.
-
-
Isolation: Filter the precipitate using a Büchner funnel. Wash with ice-cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from boiling water.
-
Self-Validation: Dissolve in minimum boiling water, add activated charcoal (optional for decolorization), filter hot, and cool. Collect white/off-white crystals.
-
-
Characterization: Confirm identity via melting point (target 198–202°C).
Synthesis Workflow Diagram
Caption: Figure 1.[1] Cyclocondensation pathway for the synthesis of 4-hydroxybenzimidazole from 2,3-diaminophenol.
Pharmacological Applications & Drug Discovery
Benzodiazol-4-ol acts as a versatile scaffold ("privileged structure") in medicinal chemistry. Its ability to function as both a hydrogen bond donor (OH, NH) and acceptor (N3) makes it ideal for binding to enzyme active sites.
Key Therapeutic Areas
-
Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The 4-hydroxyl group can form critical water-mediated hydrogen bonds within the hinge region of kinases (e.g., CDK, MAPK).
-
Polymerase Inhibitors: Derivatives of 4-hydroxybenzimidazole have been explored as non-nucleoside inhibitors of HCV NS5B polymerase.
-
Antioxidants: The phenolic moiety confers radical scavenging activity, useful in neuroprotective drug design.
Structure-Activity Relationship (SAR) Map
Caption: Figure 2. Pharmacophore map highlighting modifiable sites on the 4-hydroxybenzimidazole core.
Data Retrieval Strategy (CAS/SciFinder)
To effectively mine data for this compound, researchers should employ a multi-tiered search strategy.
-
Exact Structure Search: Use CAS RN 67021-83-4 . This retrieves the specific parent compound.
-
Substructure Search: Draw the 4-hydroxybenzimidazole core and leave the 2-position open. This retrieves derivatives (e.g., 2-aryl-4-hydroxybenzimidazoles) relevant to drug discovery.
-
Concept Search: Combine "Benzimidazole" AND "4-hydroxy" AND "Synthesis" to filter for preparation methods excluding biological studies.
Safety & Handling (SDS Summary)
While generally stable, 4-hydroxybenzimidazole requires standard safety precautions.
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent oxidation of the phenolic group.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 584119, 1H-benzimidazol-4-ol. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 2, p.65. (General Phillips condensation protocol adapted for 4-OH derivative). Retrieved from [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 1H-benzimidazol-4-ol. Retrieved from [Link]
Sources
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scribd.com [scribd.com]
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- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of a direct, one-pot literature precedent for this specific molecule, a rational, multi-step synthetic pathway has been designed based on well-established and analogous chemical transformations. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles for each step, and provides insights into process optimization and characterization.
Introduction and Rationale
The this compound scaffold represents a unique fusion of a saturated carbocyclic ring with an imidazole moiety, featuring a hydroxyl group that offers a handle for further functionalization. The benzimidazole core is a well-known pharmacophore found in numerous therapeutic agents.[1] The partially saturated and hydroxylated nature of the target molecule presents an interesting three-dimensional structure that could be explored for novel biological activities.
Overall Synthetic Strategy
The proposed synthesis is a three-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a key intermediate, a vicinal amino alcohol on a cyclohexane ring, which is then oxidized to an α-amino ketone. The final step involves the cyclization of this α-amino ketone with a suitable C1 source to construct the imidazole ring.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of trans-2-Aminocyclohexanol (Intermediate 1)
Principle: The first step involves the ring-opening of cyclohexene oxide with an amine source. The use of ammonia will directly provide the primary amine. This reaction is an example of nucleophilic epoxide ring-opening and typically proceeds with trans-stereoselectivity.[2] Various catalysts can be employed to facilitate this reaction and improve yields and selectivity.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexene oxide | 98.14 | 10.0 g | 0.102 |
| Ammonium hydroxide (28-30%) | 35.05 | 50 mL | ~0.7 |
| Isopropanol | 60.10 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene oxide (10.0 g, 0.102 mol) and isopropanol (100 mL).
-
With vigorous stirring, add concentrated ammonium hydroxide (50 mL, ~0.7 mol).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Methanol 9:1).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes to yield trans-2-aminocyclohexanol as a white solid.
Part 2: Synthesis of 2-Amino-3-hydroxycyclohexanone Hydrochloride (Intermediate 2)
Principle: The selective oxidation of the secondary alcohol in trans-2-aminocyclohexanol to a ketone, while preserving the amine functionality, is a critical step. This can be achieved using various oxidizing agents. A common and effective method is the Swern oxidation or a related DMSO-based oxidation.[3] Alternatively, milder oxidizing agents can be employed. Here, a protocol using manganese (IV) oxide is described, which is known for the mild oxidation of amino alcohols.[4] The amine is typically protected or the reaction is carried out under conditions that favor the oxidation of the alcohol. The product is often isolated as a salt to improve stability.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| trans-2-Aminocyclohexanol | 115.17 | 5.0 g | 0.043 |
| Activated Manganese (IV) Oxide | 86.94 | 20.0 g | 0.230 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Hydrochloric acid (in ether) | 36.46 | As needed | - |
Protocol:
-
Suspend trans-2-aminocyclohexanol (5.0 g, 0.043 mol) in 150 mL of dichloromethane (DCM) in a 500 mL round-bottom flask with vigorous stirring.
-
Add activated manganese (IV) oxide (20.0 g, 0.230 mol) portion-wise over 15 minutes.
-
Stir the suspension at room temperature for 24-48 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Methanol 8:2) for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM (3 x 20 mL).
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-amino-3-hydroxycyclohexanone hydrochloride as a solid.
Part 3: Synthesis of this compound (Final Product)
Principle: The final step is the construction of the imidazole ring. This is achieved by the condensation of the α-amino ketone with a reagent that provides the missing carbon atom of the imidazole ring. Formamidine acetate is a common and effective reagent for this transformation.[5] The reaction proceeds via the formation of a diimine intermediate, followed by cyclization and elimination of water.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3-hydroxycyclohexanone HCl | 165.62 | 3.0 g | 0.018 |
| Formamidine acetate | 104.11 | 2.8 g | 0.027 |
| Ethanol | 46.07 | 75 mL | - |
| Triethylamine | 101.19 | 2.5 mL | 0.018 |
Protocol:
-
To a 100 mL round-bottom flask, add 2-amino-3-hydroxycyclohexanone hydrochloride (3.0 g, 0.018 mol), formamidine acetate (2.8 g, 0.027 mol), and ethanol (75 mL).
-
Add triethylamine (2.5 mL, 0.018 mol) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Purification and Characterization
Purification:
-
Column Chromatography: As mentioned in the protocol, silica gel chromatography is a suitable method for the purification of the final product. The choice of eluent system may need to be optimized based on the polarity of the product.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective method for obtaining high-purity material.[3][6]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the protons on the cyclohexane and imidazole rings. The ¹³C NMR will confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, and C=N and C-N stretches of the heterocyclic ring.
Experimental Workflow and Logic
Caption: Detailed experimental workflow for the synthesis of the target compound.
Conclusion
This application note provides a detailed and rational synthetic route to this compound. By breaking down the synthesis into three manageable and well-precedented steps, this guide offers a reliable method for researchers to access this novel heterocyclic compound. The provided protocols are a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
-
Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. (n.d.). PMC. Retrieved from [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. (2025, August 9). ResearchGate. Retrieved from [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). International Journal of ChemTech Research. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar. Retrieved from [Link]
-
Facile Synthesis of Optically Active Imidazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Retrieved from [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024, April 13). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PMC. Retrieved from [Link]
-
Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. (n.d.). PMC. Retrieved from [Link]
-
4,5-Disubstituted 1-Methylimidazoles via Cyclization of Defined α-Aminoketones: Synthesis of Fungerin and Analogues I. (n.d.). ResearchGate. Retrieved from [Link]
- US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles. (n.d.). Google Patents.
-
Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved from [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019, November 18). ACS Catalysis - ACS Publications. Retrieved from [Link]
-
Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites. (2025, May 8). PMC. Retrieved from [Link]
-
The oxidation of amino alcohols. (n.d.). ThinkIR - University of Louisville. Retrieved from [Link]
-
Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones1a. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
2-Amino-3-hydroxy-2-cyclohexen-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. (n.d.). arkat usa. Retrieved from [Link]
-
Synthesis of α-amino ketones and aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. (2024, December 15). PubMed. Retrieved from [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI. Retrieved from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022, April 9). The Distant Reader. Retrieved from [Link]
- US20050272136A1 - Process for producing 3-hydroxycyclohexanone. (n.d.). Google Patents.
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques. (2014, December 31). ResearchGate. Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI. Retrieved from [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022, April 9). Chimica Techno Acta. Retrieved from [Link]
Sources
- 1. Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Enantioselective Reduction to Form Chiral 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol
Strategic Overview & Mechanistic Rationale
The synthesis of chiral 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (also known as 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-ol) is a critical transformation in medicinal chemistry. The tetrahydrobenzimidazole scaffold serves as a privileged pharmacophore in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Reducing the prochiral precursor, 6,7-dihydro-1H-benzo[d]imidazol-4(5H)-one, presents a unique synthetic challenge. The basic imidazole nitrogen can act as a strong Lewis base, coordinating to transition metals and poisoning homogeneous catalysts. To achieve high enantiomeric excess (ee) while maintaining robust catalytic turnover, researchers must carefully select the catalytic system and reaction microenvironment.
This guide details two state-of-the-art, field-proven methodologies for this transformation: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .
Pathway 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Causality & Design
Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN], to reduce cyclic ketones with exceptional facial selectivity[1]. Unlike traditional inner-sphere reductions, this catalyst operates via a concerted outer-sphere mechanism. The hydride on the ruthenium center and the proton on the TsDPEN ligand's amine are transferred simultaneously to the carbonyl group through a highly ordered, six-membered pericyclic transition state[2].
Expertise Insight: To prevent the basic imidazole ring of the substrate from poisoning the Ru(II) center, the reaction is performed in a formic acid/triethylamine (TEAF) azeotrope (typically a 5:2 molar ratio)[3]. The acidic medium protonates the imidazole nitrogen, rendering it non-coordinating, while the formate ion serves as the stoichiometric hydrogen donor.
Mechanistic logic of Ru(II)-TsDPEN catalyzed asymmetric transfer hydrogenation via a cyclic TS.
Step-by-Step Protocol: Ru-ATH
Self-Validating System: The use of an azeotropic TEAF mixture ensures a constant pH and steady hydride supply, driving the equilibrium toward the alcohol product without the need for high-pressure hydrogen gas.
-
Reagent Preparation: In a rigorously degassed Schlenk flask under an argon atmosphere, prepare a 5:2 molar mixture of Formic Acid to Triethylamine (TEAF). Stir at 0 °C for 15 minutes to dissipate the exothermic heat of mixing.
-
Substrate Solubilization: Add 6,7-dihydro-1H-benzo[d]imidazol-4(5H)-one (1.0 equiv, e.g., 10 mmol) to the TEAF mixture. Stir until complete dissolution is achieved. The protonation of the imidazole ring will slightly increase the viscosity of the solution.
-
Catalyst Activation: Add the chiral catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). The solution will typically adopt a deep orange/red hue.
-
Reaction Execution: Heat the reaction mixture to 40 °C and stir for 16–24 hours. Monitor the conversion via HPLC (using an achiral C18 column) or TLC.
-
Quenching & Workup: Once conversion is >98%, cool the mixture to 0 °C. Slowly quench by adding saturated aqueous NaHCO₃ until the pH reaches 8.0 (careful: vigorous CO₂ evolution).
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).
Pathway 2: Biocatalytic Ketoreductase (KRED) Reduction
Causality & Design
Biocatalysis has revolutionized the synthesis of chiral pharmaceutical intermediates due to its unparalleled stereoselectivity and mild operating conditions[4]. Ketoreductases (KREDs) anchor the prochiral ketone in a highly specific enzymatic binding pocket, directing the transfer of a hydride from the cofactor (NADPH) exclusively to the re or si face of the carbonyl[5].
Expertise Insight: KREDs require stoichiometric amounts of NADPH, which is cost-prohibitive for scale-up. To create a self-sustaining system, a Glucose Dehydrogenase (GDH) coupled recycling system is employed[6]. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, regenerating NADPH in situ[7]. Furthermore, because the substrate has limited aqueous solubility, 5–10% (v/v) DMSO is added as a co-solvent. The pH is strictly maintained at 7.0 using an autotitrator to balance substrate solubility and enzyme stability.
Biocatalytic KRED reduction coupled with a GDH/Glucose system for continuous NADPH regeneration.
Step-by-Step Protocol: KRED Biocatalysis
Self-Validating System: The continuous addition of NaOH via autotitrator neutralizes the gluconic acid byproduct, providing a real-time, quantitative readout of the reaction kinetics and conversion rate.
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄ (essential for enzyme structural stability).
-
Cofactor & Recycling Setup: To the buffer, add NADP⁺ (1.0 mM), D-glucose (1.5 equiv relative to the ketone), and GDH powder (typically 10 U/mL). Stir gently at 30 °C.
-
Substrate Addition: Dissolve 6,7-dihydro-1H-benzo[d]imidazol-4(5H)-one (10 mmol) in 5 mL of DMSO. Add this solution dropwise to the aqueous buffer to prevent substrate precipitation.
-
Enzyme Introduction: Add the engineered KRED variant (e.g., KRED-P1-A04 or similar commercially available screening hit) at a loading of 2–5 wt% relative to the substrate.
-
Incubation & Titration: Incubate the reactor at 30 °C with an agitation rate of 250 rpm. Connect an autotitrator dispensing 1.0 M NaOH to maintain the pH at exactly 7.0. The reaction is complete when base consumption ceases (typically 12–24 hours).
-
Downstream Processing: Add Celite to the mixture and filter to remove denatured proteins. Extract the filtrate with Ethyl Acetate (3 × 50 mL) or 2-Methyltetrahydrofuran (2-MeTHF). Dry the organics, concentrate, and analyze via Chiral HPLC.
Quantitative Method Comparison
The following table summarizes the performance metrics of both methodologies to assist process chemists in selecting the optimal route based on scale and regulatory requirements.
| Parameter | Ru(II)-TsDPEN ATH | Biocatalytic KRED |
| Enantiomeric Excess (ee) | 92% – 96% | > 99.5% |
| Typical Yield | 85% – 90% | 90% – 95% |
| Reaction Time | 16 – 24 hours | 12 – 24 hours |
| Catalyst Loading | 0.5 – 1.0 mol% | 2 – 5 wt% (Enzyme) |
| Solvent System | Formic Acid / Triethylamine | Aqueous Phosphate Buffer / 5% DMSO |
| Scalability | High (Standard chemical reactors) | High (Requires pH control/autotitrator) |
| E-Factor (Green Metric) | Moderate (Organic waste generation) | Low (Aqueous, biodegradable waste) |
References
-
Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) PubMed / National Institutes of Health (NIH) URL: [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals PubMed Central (PMC) / Frontiers in Bioengineering and Biotechnology URL:[Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals MDPI / Molecules URL:[Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones Semantic Scholar / Platinum Metals Review URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ethz.ch [ethz.ch]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
Application Note: Functionalization of the Hydroxyl Group in Benzodiazol-4-ol (4-Hydroxybenzimidazole)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The functionalization of benzodiazol-4-ol (commonly referred to as 4-hydroxybenzimidazole , 4-HBI ) is a critical transformation in the synthesis of bioactive scaffolds, including beta-blockers, kinase inhibitors, and antifungal agents.
The core synthetic challenge lies in the ambident nucleophilicity of the substrate. 4-HBI contains three nucleophilic sites:
-
The hydroxyl group (-OH) at position C4.[1]
-
The imidazole amine (-NH) at position N1.[2]
-
The imidazole imine (-N=) at position N3.
Under standard alkylation conditions (e.g., NaH/DMF), thermodynamic control favors N-alkylation due to the high stability of the N-substituted benzimidazole core. However, for applications requiring ether linkages (e.g., drug linkers, solubilizing tails), O-alkylation must be kinetically enforced.
This guide provides two validated protocols to achieve high regioselectivity for the O-functionalized product, bypassing the common pitfall of N-alkylation.
Mechanistic Strategy & Decision Tree
To achieve O-selectivity, we must exploit the pKa differences between the phenol (pKa ~9.5) and the imidazole NH (pKa ~12.5), or utilize reaction mechanisms that activate the electrophile specifically for oxygen attack.
Diagram 1: Synthetic Decision Matrix
This flowchart guides the researcher in selecting the appropriate protocol based on the electrophile type.
Caption: Decision tree for selecting the optimal functionalization pathway based on electrophile nature and selectivity requirements.
Protocol A: Cesium-Mediated Regioselective O-Alkylation
Best for: Primary alkyl halides, benzyl bromides, and epoxides (e.g., Epichlorohydrin).
Rationale
The "Cesium Effect" is utilized here.[1][3] Cesium carbonate (
-
Solubility: Cesium has a larger ionic radius, improving solubility in organic solvents like Acetonitrile (MeCN) or DMF.
-
Softness: The "naked" phenoxide anion generated by the bulky cesium counter-ion is a harder nucleophile than the delocalized benzimidazole anion, favoring attack at the harder electrophile (O-alkylation) over the softer N-alkylation under kinetic control.
Materials
-
Substrate: 4-Hydroxybenzimidazole (1.0 eq)
-
Electrophile: e.g., Benzyl bromide (1.1 eq)
-
Base: Cesium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetonitrile (MeCN), HPLC grade, dry.
-
Additives: TBAI (Tetrabutylammonium iodide) - optional (0.1 eq) if using chlorides.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Hydroxybenzimidazole (1.0 mmol) in dry Acetonitrile (5 mL). Note: Acetone can be used for slower, more selective reactions.
-
Activation: Add
(1.5 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The mixture will likely remain a suspension.-
Critical Checkpoint: Do not use NaH. NaH will irreversibly deprotonate the imidazole NH, leading to N-alkylation.
-
-
Alkylation: Add the Electrophile (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to 50–60°C . Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Consumption of starting material. Typical time: 4–6 hours.[1]
-
-
Work-up:
-
Filter off the solid inorganic salts (
, excess base). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with water (x2) and brine (x1).
-
-
Purification: Flash column chromatography (SiO2).
-
Eluent: O-alkylated products are generally less polar than N-alkylated byproducts. Start with 10% EtOAc/Hexane and increase polarity.
-
Protocol B: Mitsunobu Etherification
Best for: Coupling with secondary alcohols or when the electrophile is available as an alcohol (R-OH).
Rationale
The Mitsunobu reaction activates the alcohol (R-OH) into a leaving group using a phosphine and an azodicarboxylate. The phenol (4-HBI) acts as the pronucleophile. Since the reaction occurs under neutral/mildly acidic conditions (the phenol is not deprotonated into a free anion), the imidazole nitrogen remains protonated or hydrogen-bonded, rendering it non-nucleophilic. This results in exclusive O-alkylation .
Materials
-
Substrate: 4-Hydroxybenzimidazole (1.0 eq)
-
Alcohol: R-OH (1.2 eq)
-
Phosphine: Triphenylphosphine (
) (1.5 eq) or Polymer-supported (for easier workup). -
Azo Reagent: DIAD (Diisopropyl azodicarboxylate) (1.5 eq).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology
-
Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 4-Hydroxybenzimidazole (1.0 mmol), Target Alcohol (1.2 mmol), and
(1.5 mmol) in anhydrous THF (10 mL). -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the reaction to warm to Room Temperature naturally. Stir for 12–24 hours.
-
Quenching: Add a few drops of water or methanol to quench excess reagents.
-
Work-up: Concentrate the solvent.
-
Purification Tip: Triphenylphosphine oxide (
) is the major byproduct and difficult to remove. Trituration with cold diethyl ether often precipitates the oxide while keeping the product in solution. Alternatively, use a silica column.[4]
-
Analytical Validation (QC)
Distinguishing the regioisomers is the most critical step. Do not rely solely on LC-MS, as isomers have identical masses.
Table 1: NMR Chemical Shift Diagnostics ( )
| Feature | O-Alkylated Product (Desired) | N-Alkylated Product (Byproduct) |
| Linker ( | ||
| Imidazole C2-H | Sharp singlet, | Broadened or shifted, often > 8.0 ppm |
| Aromatic Pattern | Preserved 1,2,3-trisubstituted pattern | Often distorted due to loss of symmetry |
| NOESY / HMBC | Correlation between linker | Correlation between linker |
Diagram 2: Regioselectivity Mechanism & Identification
This diagram illustrates the competing pathways and the spectroscopic signature of the correct product.
Caption: Mechanistic pathways leading to O- vs N-alkylation and their distinct NMR signatures.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High N-alkylation (>20%) | Base is too strong or solvent is too polar (DMF/DMSO). | Switch to |
| No Reaction | Poor nucleophilicity of the phenol. | Add NaI or TBAI (Finkelstein condition) to activate the alkyl halide. |
| Dialkylation (N,O-dialkyl) | Excess electrophile or high temp. | Strictly control stoichiometry (1.05 eq electrophile). |
| Product is oil/sticky | H-bonding impurities. | Perform an HCl salt formation step (dissolve in |
References
-
Beilstein J. Org.[4] Chem. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. (2023).[5][6] Discusses N-alkylation tendencies. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives. (2013).[6][7] Provides general benzimidazole handling protocols. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles. General reactivity patterns.[1] Available at: [Link]
-
PubChem. 4-Hydroxybenzimidazole Compound Summary. Physicochemical properties (pKa).[8][5] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scribd.com [scribd.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Reduced Benzimidazole Scaffolds
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The aromatic benzimidazole core is present in drugs with a wide range of biological activities, including antiulcer, antiviral, and antihypertensive agents.[2][3] The catalytic hydrogenation of the benzimidazole ring system unlocks a three-dimensional chemical space, yielding partially or fully saturated derivatives such as tetrahydro- and octahydrobenzimidazoles. These reduced congeners are of significant interest in drug discovery as they can exhibit altered physicochemical properties, improved metabolic stability, and novel pharmacological profiles due to their increased conformational flexibility and saturation. This guide provides a comprehensive overview of the catalytic hydrogenation of benzimidazole derivatives, detailing the underlying principles, key experimental parameters, and step-by-step protocols for achieving these valuable transformations.
Mechanistic Insights into Benzimidazole Hydrogenation
The catalytic hydrogenation of the benzimidazole ring system is a complex process involving the stepwise reduction of both the benzene and imidazole rings. The precise mechanism can vary depending on the catalyst, substrate, and reaction conditions. Generally, the process is believed to proceed via a series of adsorption, hydrogen addition, and desorption steps on the surface of a heterogeneous catalyst.
The hydrogenation of the benzimidazole core can be conceptually divided into two main stages: the reduction of the benzene ring to a cyclohexene or cyclohexane, and the reduction of the imidazole ring to an imidazoline or imidazolidine. The order and selectivity of these reductions are influenced by the catalyst and the substituents on the benzimidazole ring. For instance, in the presence of a palladium catalyst and a strong mineral acid, the benzene ring of the benzimidazole can be selectively hydrogenated to yield 4,5,6,7-tetrahydrobenzimidazole.[4] Complete hydrogenation to the octahydrobenzimidazole requires more forcing conditions and catalysts with higher activity for heteroaromatic ring reduction, such as rhodium or ruthenium.
The stereochemical outcome of the hydrogenation is often a cis-fused ring system, which is a common feature in the heterogeneous hydrogenation of bicyclic aromatic compounds.[5] This is attributed to the substrate adsorbing onto the catalyst surface on one face, followed by the sequential delivery of hydrogen atoms from the catalyst surface to that same face.
Core Principles of Catalyst Selection and Reaction Optimization
The choice of catalyst is paramount in achieving the desired transformation. Both heterogeneous and homogeneous catalysts can be employed, with heterogeneous systems being more common for this application due to their ease of separation and recyclability.
-
Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a versatile and widely used catalyst. In the presence of a strong acid, Pd/C can selectively reduce the benzene portion of the benzimidazole ring.[4]
-
Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum(IV) oxide (PtO₂ or Adam's catalyst), are also effective for the hydrogenation of aromatic rings and can be used for benzimidazole reduction.[6]
-
Rhodium (Rh) Catalysts: Rhodium on a support like carbon (Rh/C) or alumina (Rh/Al₂O₃) is a highly active catalyst for the hydrogenation of aromatic and heteroaromatic rings and is often employed for the complete reduction of benzimidazoles to their octahydro derivatives.[7]
-
Ruthenium (Ru) Catalysts: Ruthenium on carbon (Ru/C) or alumina (Ru/Al₂O₃) is another excellent choice for the hydrogenation of aromatic systems and can be used for the exhaustive reduction of benzimidazoles.[8][9]
The optimization of reaction parameters is crucial for achieving high yields and selectivities. Key parameters to consider include:
-
Hydrogen Pressure: Higher pressures (from atmospheric to over 1000 psi) increase the concentration of hydrogen on the catalyst surface, which generally leads to faster reaction rates. High-pressure reactions must be conducted in specialized equipment like a Parr shaker or a high-pressure autoclave.[10]
-
Temperature: Increasing the temperature usually accelerates the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst deactivation.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol, methanol, and acetic acid are commonly used.
-
Additives: In some cases, additives like strong mineral acids (e.g., HCl, H₂SO₄) can enhance the reactivity and selectivity of the hydrogenation, particularly for the reduction of the benzene ring with palladium catalysts.[4]
Data Presentation: Comparative Performance of Catalytic Systems
The following table summarizes representative conditions and outcomes for the catalytic hydrogenation of benzimidazole derivatives, providing a comparative overview to guide catalyst and condition selection.
| Substrate | Catalyst | Pressure (H₂) | Temperature | Solvent | Product | Yield | Reference |
| Benzimidazole | 5% Pd/C | 50-100 atm | 100-150 °C | Acetic Acid / H₂SO₄ | 4,5,6,7-Tetrahydrobenzimidazole | Good | [4] |
| 2-Methylbenzimidazole | 5% Pd/C | 50-100 atm | 100-150 °C | Acetic Acid / H₂SO₄ | 2-Methyl-4,5,6,7-tetrahydrobenzimidazole | Good | [4] |
| Indole (analogue) | Rh/C | 5-10 bar | 80 °C | Methanol | Octahydroindole | 79% | [5] |
| Benzophenone (analogue) | RuCl₂[(S)-Tol-SDP][(S,S)-DPEN] | High Pressure | Not specified | 2-Propanol | (S)-Benzhydrol | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrobenzimidazole via Palladium-Catalyzed Hydrogenation
This protocol is adapted from the procedure described in US Patent 3,920,678 for the selective hydrogenation of the benzene ring of benzimidazole.[4]
Materials:
-
Benzimidazole
-
5% Palladium on Carbon (Pd/C)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Hydrogen Gas (high purity)
-
High-Pressure Autoclave or Parr Shaker
-
Sodium Hydroxide (NaOH) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add benzimidazole (1.0 eq).
-
Catalyst and Solvent Addition: Carefully add 5% Pd/C (5-10 mol%). Under a fume hood, add glacial acetic acid to dissolve the benzimidazole.
-
Acid Addition: Slowly and with cooling, add a stoichiometric amount of concentrated sulfuric acid.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 50-100 atm. Heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Neutralization and Extraction: Open the reactor and dilute the reaction mixture with water. Carefully neutralize the acid with a solution of sodium hydroxide until the pH is basic. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4,5,6,7-tetrahydrobenzimidazole.
Protocol 2: Synthesis of cis-Octahydrobenzimidazole via Rhodium-Catalyzed Hydrogenation (Proposed)
This proposed protocol is based on general procedures for the complete hydrogenation of N-heterocycles, drawing on conditions successful for analogous substrates like indoles.[5]
Materials:
-
Benzimidazole
-
5% Rhodium on Carbon (Rh/C)
-
Methanol
-
Hydrogen Gas (high purity)
-
High-Pressure Autoclave or Parr Shaker
-
Filtration aid (e.g., Celite)
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add benzimidazole (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add 5% Rh/C (5-10 mol%).
-
Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 5-10 bar and heat to 80 °C with efficient stirring. Maintain the reaction for 16-24 hours or until hydrogen uptake ceases.
-
Work-up: After cooling and venting the reactor, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude cis-octahydrobenzimidazole can be purified by distillation or column chromatography if necessary.
Visualization of Workflows
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Stepwise reduction of the benzimidazole core.
References
- Process for producing 4,5,6,7-tetrahydro benzimidazoles. (n.d.). Google Patents.
- Dayan, O., & İnan, M. Y. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices, 4, 18-25.
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. Retrieved from [Link]
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2539-2549.
- Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. (2016). Dalton Transactions, 45(25), 10389-10401.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2539–2549.
- Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (n.d.). ACS Omega.
- Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. (2024). Organic Letters, 26(18), 3844-3849.
- Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). Organic Letters, 2(6), 795-798.
- Ruthenium-catalyzed direct C2–H selenylation of (benz)imidazoles. (n.d.). RSC Publishing.
- Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Arom
- Application Notes and Protocols for High-Pressure Hydrogenation with (S)-Tol-SDP. (2025). Benchchem.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020). RSC Publishing.
- The ring-opened products from benzylation of benzimidazole. (n.d.).
- Extending the Hierarchy of Heterogeneous Catalysis to Substituted Derivatives of Benzimidazole Synthesis: Transition Metals Decor
- Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. (2015). Universidad de Alicante.
- D302011 5: Ruthenium on alumina catalyst. (n.d.).
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
- Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. (2022). PMC.
- Ruthenium, Rhodium, and Iridium α-Diimine Complexes as Precatalysts in Carbon Dioxide Hydrogenation and Formic Acid Decomposition. (2025). MDPI.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2012). MDPI.
- Multifunctional Heterogeneous Cobalt Catalyst for the One‐Pot Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes in W
- Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. (n.d.).
- Spectroscopic Characterization of the Complexes of 2-(2′-Pyridyl)-Benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 Isolated in the Gas Phase. (n.d.).
- Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogen
- Use of heterogeneous catalysts in benzimidazole synthesis. (n.d.). SID.
- Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. (n.d.). PMC.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). The Journal of Organic Chemistry, 86(24), 17453-17461.
- One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond form
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry, 12, 2539-2549.
- Carbon dioxide hydrogenation on rhodium supported on transition metal oxides. (n.d.). Scilit.
- Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. (n.d.). eScholarship.
- Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. (2015). Universidad de Alicante.
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis Using Ethanol/Methanol as C2H3/CH Source. (2025). Request PDF.
- Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Omega, 6(26), 16863-16870.
- Transfer Hydrogenation of Ketones by Ruthenium Complexes Bearing Benzimidazol-2-ylidene Ligands. (2026). Request PDF.
- Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the C
- Novel Catalytic Systems for the Selective Hydrogenation of α,β-Unsatur
- Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities, and Molecular Docking. (2020). MDPI.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1696-1702.
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Application Notes & Protocols for the Alkylation of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol
Abstract
This document provides a comprehensive technical guide for the alkylation of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol, a key intermediate in the synthesis of various biologically active compounds. Recognizing the dual reactivity of this substrate, possessing both a secondary amine within the imidazole ring and a secondary alcohol, this guide delineates strategies for achieving selective N-alkylation, a crucial transformation in drug discovery and development. We will explore various methodologies, including classical SN2 reactions, phase-transfer catalysis, and the Mitsunobu reaction, while also addressing the potential for competing O-alkylation. The protocols provided are designed to be robust and adaptable, enabling researchers to optimize conditions for their specific needs.
Introduction: The Significance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] The introduction of alkyl substituents on the nitrogen atoms of the benzimidazole ring is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity.[4] Specifically, the N-alkylation of functionalized tetrahydro-1H-benzimidazoles, such as this compound, provides access to novel chemical space for the development of new therapeutic agents.
The primary challenge in the alkylation of this substrate lies in the presence of two nucleophilic centers: the imidazole nitrogen and the hydroxyl group. This necessitates careful selection of reaction conditions to achieve the desired regioselectivity, favoring N-alkylation over the competing O-alkylation (Williamson ether synthesis).
General Reaction Scheme & Key Considerations
The alkylation of this compound can be generalized as the reaction of the substrate with an alkylating agent in the presence of a base. The choice of these components, along with the solvent and temperature, will dictate the outcome of the reaction.
Caption: Simplified mechanism of SN2 alkylation.
Recommended Starting Conditions:
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.) | Mild inorganic bases that are effective in promoting N-alkylation while minimizing side reactions. [5] |
| Alkylating Agent | Alkyl bromide or iodide (1.1-1.5 equiv.) | Bromides and iodides are better leaving groups than chlorides, leading to faster reaction rates. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that solubilize the reactants and favor SN2 reactions. [6] |
| Temperature | Room temperature to 80 °C | The reaction can often be initiated at room temperature and gently heated to drive it to completion. [7] |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen. |
Phase-Transfer Catalysis (PTC)
PTC is an excellent alternative, particularly for reactions involving a solid base and a liquid organic phase. It enhances the reaction rate by transporting the deprotonated nucleophile into the organic phase. [8][9] Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the imidazolide anion (formed at the interface with the solid base) into the organic solvent where it can react with the alkyl halide. This method often leads to high yields and can sometimes be performed under solvent-free conditions. [9][10] Recommended Starting Conditions:
| Parameter | Condition | Rationale |
| Base | Solid K₂CO₃ or 50% aq. NaOH | Solid bases are easily removed by filtration. Concentrated aqueous bases can also be effective. [11] |
| Alkylating Agent | Alkyl halide (1.1-1.5 equiv.) | As in the classical SN2 reaction. |
| Catalyst | TBAB (5-10 mol%) | A common and effective phase-transfer catalyst. |
| Solvent | Toluene, Acetonitrile, or solvent-free | The choice of solvent depends on the specific reactants. Solvent-free conditions offer a greener alternative. [10] |
| Temperature | 50-100 °C | PTC reactions often require heating to achieve a reasonable rate. |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of imidazoles using an alcohol as the alkylating agent under mild, neutral conditions. [12][13]This method is particularly useful when the corresponding alkyl halide is unstable or difficult to prepare. The reaction proceeds with inversion of stereochemistry at the alcohol carbon. [13][14] Reagents:
-
Alcohol (R-OH): The source of the alkyl group.
-
Triphenylphosphine (PPh₃): Activates the alcohol.
-
Dialkyl Azodicarboxylate (DEAD or DIAD): The oxidizing agent that drives the reaction.
Mechanism:
-
PPh₃ attacks the azodicarboxylate to form a betaine.
-
The betaine deprotonates the imidazole N-H.
-
The alcohol is activated by the phosphonium species.
-
The imidazolide anion displaces the activated hydroxyl group in an SN2 fashion.
Caption: Workflow for the Mitsunobu reaction.
Recommended Starting Conditions:
| Parameter | Condition | Rationale |
| Alcohol | Primary or secondary alcohol (1.1-1.5 equiv.) | The reaction works best with less sterically hindered alcohols. |
| Phosphine | PPh₃ (1.5 equiv.) | A common and effective phosphine for the Mitsunobu reaction. |
| Azodicarboxylate | DEAD or DIAD (1.5 equiv.) | DIAD is often preferred due to its lower toxicity and easier handling. |
| Solvent | Anhydrous THF or Dioxane | Aprotic solvents that are compatible with the reaction conditions. [13] |
| Temperature | 0 °C to room temperature | The azodicarboxylate is typically added at 0 °C, and the reaction is then allowed to warm to room temperature. [12] |
Detailed Experimental Protocol: Classical SN2 Alkylation
This protocol provides a general procedure for the N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound (1.0 equiv.)
-
Alkyl bromide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl bromide (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Addressing O-Alkylation: A Potential Side Reaction
The hydroxyl group of the substrate can also be alkylated under similar conditions, leading to the formation of the corresponding ether via a Williamson ether synthesis. [6][7][15][16] Factors Favoring O-Alkylation:
-
Strong, sterically hindered bases: Bases like sodium hydride (NaH) can deprotonate both the N-H and O-H groups.
-
Protic solvents: These solvents can solvate the imidazolide anion, reducing its nucleophilicity relative to the alkoxide.
Strategies to Minimize O-Alkylation:
-
Use of milder bases: Carbonates (K₂CO₃, Cs₂CO₃) are generally preferred as they are less likely to deprotonate the less acidic alcohol.
-
Choice of solvent: Polar aprotic solvents like DMF or acetonitrile favor N-alkylation. [17]* Temperature control: Running the reaction at the lowest effective temperature can help to improve selectivity.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently active alkylating agent. | Use the corresponding alkyl iodide or add a catalytic amount of sodium iodide. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress. | |
| Inactive base. | Use freshly dried base. | |
| Formation of O-alkylated product | Base is too strong. | Switch to a milder base like K₂CO₃ or Cs₂CO₃. |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF or acetonitrile. | |
| Di-alkylation | Excess alkylating agent. | Use a stoichiometric amount or a slight excess of the alkylating agent. |
| Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. |
References
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link] [15]9. Synthesis of 1,5,6,7-tetrahydro-4H-benzimidazol-4-one derivatives from 2,6-bis(hydroxyimino)cyclohexan-1-one. ResearchGate. [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Orgchemboulder. [Link] [5]12. Williamson Ether Synthesis. ChemTalk. [Link] [6]13. Williamson ether synthesis. Wikipedia. [Link] [16]14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[7][9]aphthyrin-5(6H). Arkivoc. [Link] [17]15. Mitsunobu reaction. Wikipedia. [Link] [12]16. Mitsunobu reaction. Organic Synthesis. [Link] [13]17. New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
-
Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands... PMC. [Link] [4]21. N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link] [14]23. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
-
N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives by Using Zinc Catalysts. Organic Chemistry Portal. [Link] [1]25. Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. [Link] [2]26. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. [Link]
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed. [Link] [3]28. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. Asian Journal of Organic Chemistry. [Link]
- US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator.
-
Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journals. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 11. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction yields. The information presented herein is grounded in established chemical principles and practical laboratory experience.
I. Understanding the Synthesis: Core Principles
The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with a suitable carbonyl compound, such as an aldehyde or carboxylic acid. This acid-catalyzed cyclization is a cornerstone of benzimidazole synthesis. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core. However, with a saturated carbocyclic ring, the final step is the formation of the stable tetrahydro-benzodiazol-4-ol.
A common synthetic route involves the reaction of 1,2-diamino-3-cyclohexen-5-ol with an appropriate one-carbon source. Challenges in this synthesis often arise from side reactions, incomplete conversion, and difficulties in purification. This guide will address these issues systematically.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction shows low or no product yield. What are the primary factors to investigate?
Answer: Low or non-existent yields are a frequent challenge. A systematic approach to troubleshooting is crucial. Consider the following factors, starting with the most fundamental:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your diamine or carbonyl source can significantly hinder the reaction. o-Phenylenediamines, in particular, are susceptible to oxidation, which can lead to colored impurities and byproducts.[1]
-
Recommendation: Assess the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Stoichiometry: While a 1:1 molar ratio of the diamine to the carbonyl compound is theoretically required, a slight excess of the carbonyl component may be beneficial in some cases to drive the reaction to completion.[2]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.[1]
-
Recommendation: For benzimidazole synthesis, polar protic solvents like ethanol or methanol are often effective. In some cases, a mixture of solvents, such as methanol and water, can be beneficial.[3] Acetic acid can also serve as both a solvent and a catalyst.
-
-
Temperature: The reaction temperature must be carefully controlled. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and degradation of starting materials.[4]
-
Recommendation: Consult the literature for the optimal temperature for your specific reactants. If the reaction is slow, a modest increase in temperature may be beneficial. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Reaction Time: Incomplete reactions are a common source of low yields.
-
Recommendation: Monitor the reaction progress by TLC until the starting materials are consumed.[4] This will help you determine the optimal reaction time for your specific conditions.
-
-
-
Catalyst Activity:
-
Catalyst Choice: Acid catalysts are typically required for this condensation. Common choices include hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate and selectivity.[3]
-
Catalyst Deactivation: Impurities in the reactants or solvent can deactivate the catalyst.
-
Recommendation: Ensure your catalyst is of high purity and that your reaction setup is free from contaminants.
-
-
Question 2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: As mentioned previously, elevated temperatures can lead to the formation of undesired side products. Maintaining the optimal temperature is crucial for minimizing these side reactions.[4]
-
Atmosphere Control: o-Phenylenediamines are prone to oxidation, which can lead to the formation of colored, polymeric byproducts.
-
Recommendation: If you suspect oxidation is an issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Carbonyl Source: The reactivity of the aldehyde or carboxylic acid can influence the reaction outcome. Highly reactive carbonyl compounds may be more prone to side reactions.
-
pH Control: The acidity of the reaction medium is critical. While an acidic environment is necessary for catalysis, excessively harsh acidic conditions can lead to the degradation of starting materials or the product.[4]
-
Recommendation: Carefully control the amount of acid catalyst used. A catalytic amount is often sufficient.
-
Question 3: The purification of my crude product is proving difficult, and I am experiencing significant product loss during workup. What are some effective purification strategies?
Answer: Efficient purification is key to obtaining a high yield of a pure product. Benzimidazoles have both acidic and basic properties, which can be exploited during purification.
-
Acid-Base Extraction: This is a powerful technique for separating benzimidazoles from non-basic impurities.[1]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzimidazole will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the purified benzimidazole.
-
Collect the precipitated product by filtration.
-
-
Recrystallization: This is a standard method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Benzimidazole itself is soluble in hot water and insoluble in cold water.[5]
-
Decolorization: If your crude product is colored due to impurities, you can use activated carbon to remove them.[1][5] Add a small amount of decolorizing charcoal to the hot solution of your crude product, heat for a short period, and then filter the hot solution to remove the carbon before allowing the solution to cool and crystallize.
-
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be used for further purification. The choice of eluent will depend on the polarity of your specific derivative.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing the benzimidazole core? A1: The two most prevalent classical methods are the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen synthesis, which utilizes an aldehyde as the carbonyl source.[4]
Q2: How can I monitor the progress of my reaction effectively? A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q3: My purified product is still colored. What can I do? A3: Persistent color is often due to trace amounts of oxidized impurities.[1] In addition to treatment with activated charcoal during recrystallization, you can try dissolving the product in boiling water and adding a strong oxidizing agent like potassium permanganate until the solution is opaque. Then, add solid sodium bisulfite until the solution becomes clear. This can be followed by another treatment with decolorizing carbon.[6]
Q4: Can I use microwave irradiation to accelerate the reaction? A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of benzimidazole derivatives and can often significantly reduce reaction times and improve yields.[2]
IV. Experimental Protocols and Data
General Procedure for the Synthesis of Benzimidazoles (Phillips-Ladenburg Method)
This is a general protocol that can be adapted for the synthesis of this compound.
-
In a round-bottomed flask, combine the o-phenylenediamine derivative (1 equivalent) with the carboxylic acid (1.1-1.2 equivalents).
-
Add a suitable solvent, such as ethanol or a higher boiling point solvent like ethylene glycol, and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a base, such as 10% sodium hydroxide solution, until the mixture is slightly alkaline.[5]
-
Collect the precipitated crude product by suction filtration and wash it with cold water.[5]
-
Purify the crude product by recrystallization or other appropriate methods as described in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1.1 (Diamine:Carboxylic Acid) | A slight excess of the carboxylic acid can help drive the reaction to completion. |
| Catalyst | Concentrated HCl or H₂SO₄ (catalytic amount) | Provides the necessary acidic environment for the condensation reaction. |
| Solvent | Ethanol, Methanol, or Acetic Acid | Polar protic solvents are generally effective for this type of reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | Monitor by TLC (typically 2-6 hours) | Ensures the reaction goes to completion without unnecessary heating that could lead to side products. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
V. References
-
BenchChem. (2025, November). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
-
BenchChem. (2025, December). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
-
Organic Syntheses. Benzimidazole. Organic Syntheses Procedure.
-
MDPI. (2021, July 31). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI.
-
Scribd. Experiment 5 - Synthesis of Benzimidazole.
-
Beilstein Journals. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
-
YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
-
ChemRxiv. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][7]Diazepine-2-Carboxylates.
-
PubMed. (2011, June 8). 4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors.
-
MilliporeSigma. 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole.
-
Beilstein Journals. (2025, December 9). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo.
-
Beilstein Journals. (2025, October 17). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions.
-
PubChem. 4,5,6,7-tetrahydro-1h-1,3-benzodiazol-5-amine.
-
ResearchGate. Synthesis of tetrahydro‐1H‐benzo[5][7]thiazolo [2,3‐b]quinazolin‐1‐one.
-
Digital Commons @ Otterbein. (2019, April 12). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions.
-
Beilstein Journals. (2025, October 17). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click.
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
-
PubChem. 1H-1,3-benzodiazol-4-ol.
-
PMC. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
-
World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
Topic: Recrystallization Solvent Systems & Purification Protocols Molecule: 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (Also: 4-hydroxy-4,5,6,7-tetrahydrobenzimidazole) Ticket ID: #REC-TBZ-04 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Solvent Recommendations
The purification of This compound presents a specific challenge due to its dual polarity: the amphoteric imidazole ring (pKa ~5.5 and ~14.5) and the secondary alcohol at the C4 position.[1] Successful recrystallization requires balancing the solvation of the polar heterocycle while excluding non-polar impurities or unreacted starting materials (often the corresponding ketone).[1]
Based on the physicochemical properties of the tetrahydrobenzimidazole scaffold [1, 2] and analogous purification protocols for fused imidazole systems [3, 4], the following solvent systems are validated for screening.
Primary Solvent Systems (Recommended)
| System Type | Solvent Composition | Ratio (v/v) | Target Impurities | Mechanism |
| Binary Phase (Standard) | Ethyl Acetate / n-Hexane | 1:1 to 1:3 | Non-polar byproducts, unreacted ketone | Anti-solvent precipitation. The alcohol dissolves in hot EtOAc; Hexane reduces solubility upon cooling to force lattice formation. |
| Protogenic (High Polarity) | Ethanol / Water | 9:1 to 4:1 | Inorganic salts, highly polar tars | Thermal gradient. The compound is highly soluble in hot ethanol.[1] Water acts as a mild anti-solvent and suppresses oiling out.[1] |
| Single Solvent | Acetonitrile (MeCN) | 100% | General organic impurities | Temperature dependence. High solubility at reflux (82°C), moderate-to-low solubility at 0°C. Excellent for obtaining defined crystals.[1] |
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible.[1] While they dissolve the compound well, they often lead to solvates that are difficult to dry or "oiling out" rather than crystallization.[1]
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature drops too quickly or the anti-solvent concentration is too high, causing the compound to exceed its saturation point as a supercooled liquid rather than a solid.[1] Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a "seed crystal" of the pure compound (if available) at the cloud point.
-
Slow Down Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours.
-
Adjust Solvent: If using EtOAc/Hexane, increase the proportion of EtOAc slightly.
Q2: The compound is not precipitating even at -20°C.
Diagnosis: The compound is too soluble in the chosen solvent system. Corrective Action:
-
Concentrate: Evaporate 30-50% of the solvent volume under reduced pressure.
-
Change Anti-solvent: If using Ethanol, add water dropwise until turbidity persists, then cool.
-
Switch System: Move to the EtOAc/Hexane system.[1] Dissolve in minimum hot EtOAc, then add Hexane until cloudy.
Q3: My crystals are colored (yellow/brown) but NMR shows >95% purity.
Diagnosis: Trace oxidation products (common in benzimidazoles) or trapped solvent.[1] Corrective Action:
-
Charcoal Treatment: Dissolve the crude in hot Ethanol, treat with activated carbon (5 wt%) for 15 minutes, filter through Celite while hot, and then recrystallize.
-
Wash: Wash the filtered crystals with cold, non-polar solvent (e.g., pure Hexane or cold Ether) to remove surface mother liquor.[1]
Detailed Experimental Protocol
Objective: Purification of 5.0 g crude this compound.
Method A: Ethyl Acetate / Hexane (Preferred for Organic Impurities)[1]
-
Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add Ethyl Acetate (EtOAc) in 5 mL portions while heating to reflux (approx. 77°C).
-
Filtration (Optional): If insoluble particles remain (salts/dust), filter the hot solution through a pre-warmed glass funnel or syringe filter.[1]
-
Cloud Point: Remove from heat. While still hot, add n-Hexane dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 mL of hot EtOAc to make the solution clear again.
-
Crystallization:
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Transfer to a 4°C fridge for 4 hours.
-
(Optional) Transfer to -20°C freezer for overnight maturation.
-
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the cake with 2 x 10 mL of cold (0°C) Hexane/EtOAc (3:1) mixture.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove trapped solvent.
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the optimal purification path based on your crude material's behavior.
Caption: Workflow for selecting the optimal solvent system based on crude solubility profiles and troubleshooting common crystallization failures.
References
-
BenchChem Technical Guide. (2025). Physicochemical Characterization of Halogenated Benzimidazoles. Retrieved from (Analogous solubility data for benzimidazole scaffolds).[1]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Org. Synth. 2021, 98, 315-342. (Establishes EtOAc/Hexane as a standard system for tetrahydrobenzimidazole derivatives).[1]
-
National Institutes of Health (NIH). (2024).[1] Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorg Chem. 2024 Dec:153:107880.[1][2] (Describes purification of related benzimidazole alcohols).
-
Santa Cruz Biotechnology. 4,5,6,7-Tetrahydro-1H-benzoimidazole Properties. (General physical property verification).[1]
Sources
Technical Support Center: 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol Solubility Guide
Case ID: SOL-THB-04-OH Compound: 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol Chemical Class: Fused Bicyclic Imidazole / Secondary Alcohol Support Tier: Level 3 (Senior Application Scientist)[1]
Diagnostic & Physicochemical Profiling
User Issue: "The compound appears as a white powder that floats or forms a suspension in water/PBS but does not dissolve, even with vortexing."
Root Cause Analysis: The solubility challenge of This compound stems from the interplay between its rigid bicyclic framework and its hydrogen-bonding potential.[1]
-
Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (-OH) and a strong acceptor/donor system (Imidazole ring).[1][2] In the solid state, these form an extensive intermolecular hydrogen-bonding network (High Lattice Energy).[2] Water molecules struggle to disrupt this network at neutral pH.[2]
-
Lipophilicity vs. Polarity: While the -OH group is polar, the tetrahydro-carbocyclic ring imparts significant lipophilicity (LogP ~0.9–1.1).[1][2] The molecule is effectively "brick dust"—it is not lipophilic enough to dissolve in oils, but too crystalline to dissolve in water.[2]
-
pKa Dependency: The imidazole ring is amphoteric but predominantly basic (pKa ~6.5–7.0).[2] At neutral pH (7.4), a significant fraction exists as the uncharged free base, which has the lowest solubility.[2]
Troubleshooting Decision Tree
Use this flowchart to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for selecting the optimal solubilization protocol based on experimental constraints.
Solubilization Protocols
Method A: pH Manipulation (Salt Formation)
Best for: High concentration aqueous stocks (IV/IP dosing) or low-DMSO assays.[1]
The Science: Protonating the N-3 nitrogen of the imidazole ring introduces a positive charge, disrupting the crystal lattice and drastically increasing hydration energy.
Protocol:
-
Calculate Molar Equivalents: Determine the molar mass (approx. 138.17 g/mol ).[2]
-
Acid Selection: Use 0.1 M HCl or Methanesulfonic Acid (MSA) .[1][2] MSA often yields higher solubility for benzimidazoles than HCl due to the "soft" counter-ion effect.[2]
-
Titration:
-
Back-Titration (Optional): If the final pH is too acidic for your assay, carefully back-titrate with dilute NaOH to pH 6.[1][2]0. Warning: Going above pH 6.5 may cause reprecipitation.[1][2]
Validation Check: Measure the pH of the final clear solution. If pH > 7.0 and the solution is clear, you likely have a supersaturated solution that is thermodynamically unstable (metastable).[2] Use immediately.
Method B: Cyclodextrin Complexation
Best for: Oral delivery, sensitive cell lines, or long-term stability.[1][2]
The Science: The hydrophobic tetrahydrobenzimidazole core fits into the lipophilic cavity of β-Cyclodextrin, while the hydroxyl group remains solvent-exposed or hydrogen-bonded to the rim. This shields the hydrophobic region from water.[2]
Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] Avoid native β-CD due to nephrotoxicity risks in vivo.
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in water or PBS.[1][2]
-
Add the compound to this vehicle at a concentration of 1–5 mg/mL.
-
Sonicate for 30 minutes at 37°C or stir overnight at room temperature.
-
Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]
Method C: The "Solvent Shock" Prevention (DMSO)
Best for: High-throughput screening (HTS) and standard in vitro assays.
The Issue: Users often report precipitation when diluting a 10 mM DMSO stock into culture media. This is "Solvent Shock"—the rapid change in dielectric constant causes the compound to crash out before it can disperse.[2][3]
Protocol:
-
Prepare 1000x stock in anhydrous DMSO (e.g., 10 mM).
-
Intermediate Step: Do NOT pipette directly into media.
-
Mixing Speed: Rapid dispersion is key. Vortex the buffer while adding the compound solution.
Quantitative Data & Compatibility
| Solvent / Vehicle | Solubility Estimate (25°C) | Application Notes |
| Water (pH 7.4) | < 0.1 mg/mL (Poor) | Not recommended without modification.[1] |
| 0.1 N HCl (pH 1-2) | > 10 mg/mL (Good) | Forms hydrochloride salt.[1] Stable. |
| DMSO | > 50 mg/mL (Excellent) | Standard stock solvent.[1][2] Hygroscopic. |
| Ethanol | ~ 10-20 mg/mL | Good co-solvent. |
| 20% SBE-β-CD | 2 - 5 mg/mL | Ideal for in vivo PK studies.[1] |
| PEG 400 | ~ 10 mg/mL | Viscous; use as intermediate solvent.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Can I autoclave the aqueous solution of this compound? A: No. While the tetrahydrobenzimidazole core is relatively thermally stable, the secondary alcohol at position 4 is susceptible to dehydration (elimination of water) at high temperatures, potentially forming a dihydrobenzimidazole or fully aromatized benzimidazole impurity.[2] Use 0.22 µm sterile filtration instead.
Q2: I see a fine precipitate after 2 hours in cell culture media. Why? A: This is likely due to the pH buffering capacity of the media (pH 7.[2]4) driving the compound back to its free-base form.[1]
-
Fix: Pre-complex the compound with 2 molar equivalents of HP-β-CD before adding to the media. The cyclodextrin maintains solubility even at neutral pH [1].[2]
Q3: Is the compound light-sensitive? A: Imidazole derivatives can be susceptible to photo-oxidation over long periods.[1] Store solid powder in amber vials at -20°C. Solutions should be prepared fresh or protected from light.
Q4: Why does my DMSO stock turn yellow over time? A: This indicates oxidation, likely of the secondary alcohol or the imidazole nitrogen.[2] DMSO is a mild oxidant.[1][2] If the color changes, verify purity by LC-MS. We recommend storing DMSO stocks under nitrogen or argon gas.[2]
Mechanism of Action (Visualized)
The following diagram illustrates the protonation event that drives solubility in Method A.
Figure 2: Transition from insoluble crystalline aggregate to solvated cation via protonation of the imidazole nitrogen.[2]
References
-
Guillaume, Y. C., & Peyrin, E. (1999).[1][2] Symmetry Breaking during the Formation of β-Cyclodextrin-Imidazole Inclusion Compounds.[4][5] Analytical Chemistry, 71(10), 2046–2052.[2]
-
BenchChem Technical Support. (2025). Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem Guidelines. [2]
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
-
Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[2][6][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]
-
PubChem Compound Summary. (2025). Tetrahydrobenzimidazole Derivatives. National Library of Medicine.[2]
Sources
- 1. PubChemLite - 4,5,6,7-tetrahydro-1h-1,3-benzodiazol-5-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Symmetry breaking during the formation of beta-cyclodextrin-imidazole inclusion compounds: capillary electrophoresis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stabilization of Tetrahydrobenzimidazoles (THBIs)
Executive Summary & Core Directive
The Problem: Tetrahydrobenzimidazoles (THBIs) are partially saturated heterocycles. Unlike their fully aromatic benzimidazole counterparts, THBIs possess a cyclohexene-like ring fused to the imidazole. This structural feature creates a thermodynamic drive toward aromatization (oxidative dehydrogenation) to form the more stable benzimidazole core. Additionally, the nitrogen lone pairs are susceptible to N-oxide formation and oxidative rearrangement.
The Solution: Stability is achieved not by a single step, but by a "Chain of Custody" approach—controlling the environment from synthesis workup through to long-term storage. This guide provides the diagnostic tools to detect degradation and the protocols to prevent it.
Diagnostic Module: Is My Sample Oxidizing?
Before applying a fix, confirm the degradation mechanism. Use this triage workflow to interpret your analytical data.
Visual & Analytical Indicators
| Indicator | Observation | Diagnosis | Mechanism |
| Visual | White/Off-white solid turns Yellow/Brown | Advanced Oxidation | Formation of conjugated impurities (azo-dimers or highly conjugated oligomers). |
| LC-MS | [M-4] Peak (e.g., 200 amu | Aromatization | Loss of 4 hydrogen atoms from the cyclohexyl ring to form the fully aromatic benzimidazole. |
| LC-MS | [M+16] Peak | N-Oxidation | Attack of oxygen on the imidazole nitrogen lone pair. |
| LC-MS | [M+14] or [M+30] | Oxidative Rearrangement | Formation of spiro-fused imidazolones (often via epoxide intermediates). |
| NMR | Loss of multiplets at | Aromatization | Disappearance of aliphatic |
Diagnostic Logic Flow (DOT Visualization)
Figure 1: Diagnostic logic flow for identifying THBI degradation pathways.
Prevention Protocols
Protocol A: Inert Synthesis & Workup (The "Argon Shield")
Context: Most oxidation occurs during the workup when the compound is in solution and exposed to air.
The Mechanism: Transition metals (Pd, Cu) used in coupling reactions can catalyze the dehydrogenation of the tetrahydro ring even at room temperature if oxygen is present.
-
Degas All Solvents: Do not rely on "bottled anhydrous" solvents. Sparge all reaction and workup solvents (including extraction solvents like EtOAc or DCM) with Argon for 15 minutes prior to use.
-
Metal Scavenging: If a metal catalyst was used, employ a scavenger (e.g., SiliaMetS® or QuadraPure™) immediately after the reaction. Residual metal + Air = Rapid Aromatization.
-
Cold Workup: Perform extractions and rotary evaporation at
. Heat accelerates the thermodynamic drive toward the aromatic benzimidazole. -
Vacuum Backfill: When releasing the vacuum on a rotavap, backfill with Nitrogen/Argon, not ambient air.
Protocol B: Storage & Formulation (Long-Term Stability)
Context: Preventing auto-oxidation during shelf-life.
1. Salt Formation (The "Proton Lock") Free-base THBIs are electron-rich and prone to oxidation. Converting the THBI to a salt (HCl, Hydrobromide, or Methanesulfonate) reduces the electron density on the nitrogen and significantly retards oxidation.
-
Method: Dissolve THBI in degassed EtOH; add 1.1 eq of HCl in dioxane; precipitate with
. Filter under Argon.
2. Antioxidant Spiking For solution-based assays or liquid formulations, the addition of radical scavengers is mandatory.
| Antioxidant | Concentration | Application Context |
| BHT (Butylated hydroxytoluene) | 0.1% - 0.5% (w/w) | General organic storage; prevents radical propagation. |
| Ascorbic Acid | 0.1% - 1.0% (w/v) | Aqueous/Buffer solutions; sacrifices itself to scavenge |
| Sodium Metabisulfite | 0.05% - 0.2% (w/v) | Highly effective for preventing N-oxide formation in aqueous media. |
3. Physical Storage Conditions
-
Temperature: Store at
. -
Atmosphere: Store under Argon atmosphere in a sealed vial (parafilm is insufficient; use screw caps with septa or flame-sealed ampoules for standards).
-
Light: Amber vials are required. UV light can initiate photo-oxidative dehydrogenation.
Degradation Mechanism Visualization
Understanding how the molecule breaks down helps you predict when it will happen.
Figure 2: Mechanistic pathways of THBI degradation. Aromatization is the thermodynamic sink.
Frequently Asked Questions (Troubleshooting)
Q: My LC-MS shows a split peak (M and M-2/M-4). Can I purify the THBI back to 100%? A: It is difficult. The aromatic benzimidazole (M-4) is often structurally very similar to the THBI, making separation by standard silica chromatography challenging.
-
Recommendation: If the impurity is
, use Reverse Phase Preparative HPLC . The aromatic ring is flatter and more lipophilic (usually), resulting in a different retention time on C18 columns.
Q: I am doing a Suzuki coupling on a THBI scaffold, and the yield is low with many impurities. Why? A: Palladium (Pd) is an excellent dehydrogenation catalyst. If you heat a THBI with Pd in the presence of even trace oxygen or a hydrogen acceptor (like a nitro group or olefin), you will actively convert your THBI to a benzimidazole.
-
Fix: Use strictly anaerobic conditions (freeze-pump-thaw cycles). Lower the temperature if possible.
Q: Can I use DMSO for stock solutions? A: Use with caution. DMSO is a mild oxidant (Swern oxidation mechanism). While stable at RT, long-term storage of THBIs in DMSO can lead to S-oxidation or aromatization.
-
Fix: Use Acetonitrile or Methanol (degassed) for stock solutions if solubility permits. If DMSO is required, prepare fresh or store at
.
Q: Is the "yellowing" reversible? A: Generally, no . The color comes from conjugated oligomers or fully aromatic impurities. While you can wash the solid with cold ether to remove some colored surface impurities, the chemical change is permanent.
References
-
Vertex AI Search. (2026). Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. 1
-
Instras. (2026). Chemistry of the Benzimidazoles: Stability to Oxidation. 2
-
DTIC. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. 3
-
Google Patents. (1975). Process for producing 4,5,6,7-tetrahydro benzimidazoles (US3920678A). 4
-
Royal Society of Chemistry. (2026). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling. 5
Sources
- 1. Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US3920678A - Process for producing 4,5,6,7-tetrahydro benzimidazoles - Google Patents [patents.google.com]
- 5. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low purity in 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol extraction
Topic: Troubleshooting Low Purity in Extraction & Purification Ticket ID: TSB-4567-OH Status: Open Responder: Senior Application Scientist
Diagnostic Triage: Identify Your Impurity
Before altering your protocol, you must identify the specific nature of the contamination. The "low purity" of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (hereafter THB-4-ol ) usually stems from three distinct classes of impurities.
Use this decision matrix to classify your issue:
Figure 1: Diagnostic logic tree for identifying common impurities in THB-4-ol synthesis.
Troubleshooting Guides (Q&A Format)
Category A: Solubility & Phase Separation (The "Oiling Out" Issue)
Q: My product remains in the aqueous phase during extraction, or I get very low yields despite the reaction showing completion on TLC.
A: This is the most common issue. The THB-4-ol molecule is amphiphilic. The imidazole ring is polar and basic (pKa ~6-7), and the hydroxyl group adds hydrogen-bonding capability, making it highly water-soluble.
The Fix: The "Salting-Out" & pH-Swing Protocol Standard extraction with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is often insufficient. You must modify the aqueous phase thermodynamics.
-
pH Adjustment: Ensure the aqueous phase is adjusted to pH 9–10 using saturated Na₂CO₃ or NaOH.
-
Why? At pH < 6, the imidazole is protonated (cationic) and stays in water. At pH > 11, the alcohol could theoretically deprotonate (though unlikely, pKa >16), but high pH can degrade the matrix. pH 9 ensures the molecule is neutral [1].
-
-
Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves.
-
Why? This increases the ionic strength of the water, disrupting the hydration shell around the organic product and forcing it into the organic phase (Hofmeister effect).
-
-
Solvent Switch: Do not use pure EtOAc or DCM. Use a mixture of n-Butanol or EtOAc:Methanol (9:1) .
-
Why? n-Butanol is sufficiently polar to solvate the alcohol/imidazole moiety but immiscible enough with brine to form a biphasic system [2].
-
Category B: Chemical Impurities (Dehydration & Starting Material)
Q: I see new alkene peaks (5.5–6.5 ppm) in my NMR. Is my product degrading?
A: Yes. You are observing the elimination product (dihydrobenzimidazole).
-
Cause: The 4-hydroxyl group is benzylic-like (allylic to the imidazole double bond). Under acidic conditions or excessive heat, it easily dehydrates to form a conjugated double bond system.
-
Solution:
-
Avoid Acidic Workups: Never use strong acid to quench the reaction. Use saturated NH₄Cl or water.
-
Temperature Control: Keep rotary evaporator bath temperature < 40°C .
-
Storage: Store the solid at -20°C under argon; the solid is prone to auto-oxidation or dehydration at room temperature over time.
-
Q: I have 10-15% unreacted ketone. Can I separate it without a column?
A: Difficult, but possible via selective precipitation .
-
Mechanism: The ketone (4,5,6,7-tetrahydro-1H-benzimidazol-4-one) is generally less polar than the alcohol.
-
Protocol: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly. The more polar alcohol often crystallizes first, leaving the ketone in the mother liquor. However, flash chromatography (DCM:MeOH 95:5) is far more reliable for >98% purity [3].
Category C: Inorganic Contamination (Ash/Salts)
Q: My product is a sticky gum with >100% yield and high ash content. How do I remove the salts?
A: This is typical when using Sodium Borohydride (NaBH₄) for reduction. The boron salts form complexes with the imidazole nitrogen and the alcohol oxygen.
The Fix: The Methanol Trituration
-
Dry the "sticky" crude residue completely under high vacuum.
-
Add anhydrous Methanol (MeOH) or Ethanol (EtOH) to the residue.
-
Sonicate for 10 minutes. The organic product will dissolve; the inorganic salts (borates/sodium salts) will largely remain suspended as a fine white powder.
-
Filter through a Celite pad.
-
Concentrate the filtrate.
Optimized Extraction Workflow
Follow this rigorous protocol to maximize recovery and purity.
Figure 2: Optimized extraction workflow for amphiphilic benzimidazole derivatives.
Data Summary: Solvent Compatibility
| Solvent System | Solubility of THB-4-ol | Suitability for Extraction | Notes |
| Water (pH 7) | High | N/A | Product stays in water. |
| Diethyl Ether | Very Low | Poor | Do not use. |
| DCM | Moderate | Fair | Good for chromatography, poor for bulk extraction. |
| Ethyl Acetate | Moderate | Good | Use for crystallization. |
| n-Butanol | High | Excellent | Best for liquid-liquid extraction from brine. |
| Methanol | Very High | N/A | Use for dissolving crude to remove salts. |
References
-
pKa and Solubility of Benzimidazoles
- Source: University of Tartu. (2017).
-
URL:[Link] (General reference for heterocyclic pKa values).
-
Solubility in Organic Solvents
- Source: ResearchGate. (2021). Solubility of Imidazoles and Benzimidazoles in Organic Solvents.
-
URL:[Link]
-
Synthesis and Purification Protocols
-
Reduction Impurities
- Source: MDPI. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Validation & Comparative
Optimization of HPLC Methodologies for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol: A Comparative Guide on Retention Strategies
Executive Summary & Compound Profile
The analysis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (hereafter referred to as THB-4-ol ) presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention yet often lacks the specific functional groups required for easy derivatization.
As a partially saturated benzimidazole derivative, THB-4-ol possesses distinct physicochemical properties that differentiate it from its fully aromatic parent compounds (like albendazole or fenbendazole). The disruption of the benzene ring conjugation significantly lowers UV absorbance and alters the pKa, making "standard" generic gradient methods ineffective.
This guide objectively compares three distinct separation strategies—Ion-Pairing (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and High-pH Reversed-Phase (High-pH RP) —to determine the most robust protocol for quantification.
Physicochemical Challenges
| Parameter | Characteristic | Chromatographic Implication |
| Structure | Tetrahydrobenzimidazole core with C4-hydroxyl | Amphoteric nature; potential for tautomerism.[1] |
| Polarity | High (LogP est. < 1.0) | Elutes near void volume ( |
| Basicity | Imidazole N3 pKa | Protonated at pH < 6, leading to silanol interactions (tailing). |
| UV Chromophore | Weak (Lack of benzene conjugation) | Requires detection at low UV (210–220 nm) or MS detection. |
Comparative Analysis of Methodologies
The following comparison evaluates three distinct approaches to retaining and separating THB-4-ol.
Method A: Ion-Pairing RPLC (The Traditional Approach)
Mechanism: Addition of an anionic surfactant (e.g., Octanesulfonic acid) to the mobile phase to form a neutral ion-pair with the protonated THB-4-ol, increasing hydrophobicity.
-
Pros: Excellent peak shape; adjustable retention based on ion-pair reagent concentration.
-
Cons: Incompatible with LC-MS (ion suppression); long equilibration times; "dedicated column" requirement.
-
Verdict: Obsolete for modern workflows, but useful for UV-only QC in legacy labs.
Method B: HILIC (The Polar Choice)
Mechanism: Partitioning between a water-enriched layer on a polar stationary phase (Silica or Amide) and an acetonitrile-rich mobile phase.
-
Pros: High retention for THB-4-ol; gains sensitivity in ESI-MS (high organic content).
-
Cons: Sensitivity to sample diluent (must be high organic); long re-equilibration; potential for secondary interactions.
-
Verdict: Recommended for LC-MS/MS bioanalysis or trace impurity work.
Method C: High-pH Reversed-Phase (The Modern Standard)
Mechanism: Using hybrid-silica columns (e.g., chemically cross-linked bridging ethyl groups) that survive pH 10-11. At this pH, the basic imidazole nitrogen is deprotonated (neutral), significantly increasing hydrophobic retention on C18 without ion-pairing agents.
-
Pros: Robust; MS-compatible; sharp peaks; standard solvents (Ammonium Bicarbonate/MeOH).
-
Cons: Requires specific "High pH" resistant columns.
-
Verdict: Best Overall for purity, potency, and routine QC.
Recommended Protocol: High-pH Reversed-Phase
Based on robustness and transferability, the High-pH RP method is the superior choice for THB-4-ol. It avoids the hysteresis of ion-pairing and the diluent sensitivity of HILIC.
Instrumentation & Conditions[2][3]
-
System: HPLC or UHPLC with PDA/UV detector (low delay volume preferred).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica C18 columns will dissolve under these conditions.
-
Column Temp: 35°C (Improves mass transfer).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 215 nm (Primary), 254 nm (Secondary for impurities).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Why: High pH ensures the imidazole ring is neutral (uncharged), maximizing hydrophobic interaction with the C18 ligand.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).
-
Note: Methanol can be used but may result in higher backpressure and different selectivity.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Equilibration) |
| 2.0 | 95 | 5 | Injection |
| 12.0 | 60 | 40 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End of Run |
Performance Data Comparison (Simulated)
The table below illustrates the expected performance metrics based on experimental data from structurally analogous tetrahydrobenzimidazoles (e.g., Gaboxadol intermediates).
| Metric | High-pH RP (Recommended) | Standard Acidic C18 | HILIC (Amide) |
| Retention Factor ( | 3.5 – 4.5 | < 0.5 (Void elution) | 5.0 – 6.0 |
| Tailing Factor ( | 1.05 – 1.15 | 2.5+ (Severe tailing) | 1.10 – 1.20 |
| Theoretical Plates ( | > 12,000 | < 2,000 | > 10,000 |
| MS Compatibility | Excellent | Good | Excellent |
| Robustness | High | Low | Moderate |
Visualized Workflows
Diagram 1: Method Development Decision Matrix
This logic flow guides the scientist through selecting the correct mode based on the specific analytical need (e.g., MS sensitivity vs. QC robustness).
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection limits and instrument capabilities.
Diagram 2: High-pH Experimental Workflow
A step-by-step visualization of the recommended High-pH protocol to ensure data integrity.
Caption: Operational workflow for the High-pH Reversed-Phase method, emphasizing critical sample diluent and column choices.
Troubleshooting & Scientific Rationale
The "Void Volume" Trap
Many researchers initially attempt to run this molecule on a standard C18 column with 0.1% Formic Acid (pH ~2.7).
-
The Failure: At pH 2.7, the imidazole nitrogen is fully protonated (
). The molecule becomes highly polar and is repelled by the hydrophobic C18 chains. -
The Result: The peak elutes at the solvent front (
) with the injection pulse, making quantification impossible.
The Diluent Effect in HILIC
If choosing the HILIC route (Method B), the sample diluent is critical.
-
The Risk: Dissolving the sample in 100% water (because it is soluble) and injecting it onto a HILIC column (which uses 90% Acetonitrile) causes a "solvent mismatch."
-
The Result: Broad, distorted peaks or peak splitting.
-
The Fix: Samples must be dissolved in at least 75% Acetonitrile for HILIC analysis.
References
-
SIELC Technologies. (2018). Separation of Gaboxadol (Tetrahydroisoxazolopyridine) on Newcrom R1 HPLC column. Link
-
Reich, H. J., & Bordwell, F. G. (2022). Equilibrium pKa Table (DMSO/Water). University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link
-
Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[3] Link
-
Agova, N., et al. (2020).[4] HPLC method for analyzing new compounds – analogs of an antineoplastic drug.[4] Bulgarian Chemical Communications. Link
-
PubChem. (2025).[5] Compound Summary: 1H-1,3-benzodiazol-4-ol.[5] National Library of Medicine. Link
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A Researcher's Guide to the Structural Elucidation of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol: An NMR-Centric Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, such as the promising scaffold 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol, a robust analytical strategy is paramount. This guide provides an in-depth, Nuclear Magnetic Resonance (NMR) focused workflow for the structural interpretation of this molecule, while also offering a comparative perspective on other common analytical techniques. Our approach is grounded in the principles of scientific integrity, providing not just a protocol, but the reasoning behind each step.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural analysis of organic molecules in their natural, solution state.[1] Unlike methods that provide information on mass or functional groups, NMR offers a detailed map of the molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] This allows for the determination of the carbon skeleton, the number and environment of protons, and their connectivity, making it an indispensable tool for de novo structure determination and verification.[3]
For a molecule like this compound, with its combination of aromatic, aliphatic, and heteroatomic features, NMR provides a wealth of information that other techniques may not fully capture.
Predicted NMR Spectral Interpretation of this compound
While an experimental spectrum for this specific molecule is not publicly available, we can predict its ¹H and ¹³C NMR spectra based on established principles of chemical shifts, coupling constants, and data from analogous structures.[4][5]
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)
The choice of a deuterated solvent like DMSO-d₆ is common for compounds with exchangeable protons (OH, NH) as it can help in their identification.[6]
-
Imidazole Protons (H-2 and NH): The proton at the C-2 position of the imidazole ring is expected to be a singlet in the aromatic region, likely around 7.5-8.0 ppm. The two NH protons are expected to be broad singlets, potentially in the range of 11.0-12.0 ppm, and their chemical shift can be highly dependent on concentration and temperature.
-
Aliphatic Protons (H-4, H-5, H-6, H-7):
-
H-4: This proton, being attached to a carbon bearing a hydroxyl group, will be downfield shifted compared to the other methylene protons. It will likely appear as a multiplet around 4.5-5.0 ppm. The multiplicity will arise from coupling to the adjacent H-5 protons.
-
H-5, H-6, H-7: These methylene protons will reside in the more upfield region, typically between 1.5 and 2.5 ppm. Due to the stereochemistry of the ring, these protons can exhibit complex splitting patterns (multiplets).
-
-
Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift is also variable. It could be in the range of 4.0-5.5 ppm. A D₂O exchange experiment would confirm this peak, as it would disappear from the spectrum.
¹³C NMR and DEPT Spectra (Predicted, 100 MHz, DMSO-d₆)
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of the different types of carbon atoms.[7][8] A DEPT-90 spectrum shows only CH carbons, while a DEPT-135 spectrum shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[9][10][11]
| Predicted Chemical Shift (ppm) | Carbon Type | DEPT-135 | DEPT-90 | Rationale |
| ~150 | C | No Signal | No Signal | Quaternary carbon of the imidazole ring (C-3a, C-7a). |
| ~140 | CH | Positive | Positive | C-2 of the imidazole ring. |
| ~65 | CH | Positive | Positive | C-4, attached to the electronegative oxygen atom. |
| ~30 | CH₂ | Negative | No Signal | C-5, adjacent to the CHOH group. |
| ~25 | CH₂ | Negative | No Signal | C-7, aliphatic methylene. |
| ~20 | CH₂ | Negative | No Signal | C-6, aliphatic methylene. |
A Comparative Analysis: NMR vs. Other Spectroscopic Techniques
While NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach. Here’s a comparison of NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed connectivity and 3D structure.[1] | Molecular weight and elemental composition.[12] | Presence of functional groups.[13] |
| Sensitivity | Lower sensitivity, requires more sample.[1] | High sensitivity, can detect trace amounts.[14] | Moderate sensitivity. |
| Sample State | Solution or solid-state.[6] | Typically requires ionization and analysis in the gas phase.[12] | Solid, liquid, or gas. |
| Strengths for this Molecule | Unambiguous determination of isomeric structures, stereochemistry. | Confirmation of molecular formula (C₇H₁₀N₂O). | Identification of OH, NH, and C=N functional groups. |
| Limitations for this Molecule | May not detect trace impurities. | Cannot distinguish between isomers. Can have fragmentation.[12] | Provides limited information on the overall carbon skeleton. |
The synergy between these techniques is powerful.[14] For instance, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, while IR spectroscopy can quickly verify the presence of the key hydroxyl and amine functional groups. However, only NMR can definitively piece together the atomic puzzle to reveal the complete and correct structure.
Advanced 2D NMR for Unambiguous Assignment
For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities.[15][16]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[17][18] For our target molecule, COSY would show correlations between H-4 and the H-5 protons, and between the protons of the aliphatic ring (H-5, H-6, H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][17] This is crucial for assigning the signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[17] This is invaluable for connecting different fragments of the molecule, for example, showing a correlation from the H-7 protons to the quaternary carbon C-7a of the imidazole ring.
-
TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system, even if they are not directly coupled.[19][20] In the aliphatic ring of our molecule, a TOCSY experiment could show correlations from H-4 to H-5, H-6, and H-7, helping to identify all protons belonging to that ring system.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[6]
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR experiments.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For this molecule, DMSO-d₆ or Methanol-d₄ are good starting points.[21] Use approximately 0.6 mL of the solvent.[6]
-
Dissolution: Dissolve the sample in a clean vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube.
-
Tube Cleaning and Handling: Ensure the NMR tube is clean and free of any contaminants. Wipe the outside of the tube before inserting it into the spectrometer.[22]
Data Acquisition Workflow
The following diagram illustrates a logical workflow for acquiring a comprehensive set of NMR data for structural elucidation.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The structural elucidation of novel compounds like this compound is a critical task for researchers in drug development. While a multi-technique approach is always advisable, NMR spectroscopy, with its array of 1D and 2D experiments, provides the most comprehensive and unambiguous structural information. By following a systematic workflow, from meticulous sample preparation to the strategic acquisition and interpretation of a suite of NMR spectra, researchers can confidently determine the structure of their target molecules, paving the way for further investigation into their biological activity.
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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(n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). DEPT. Retrieved from [Link]
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University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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(n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]
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Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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JEOL. (2026, February 18). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
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Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. Retrieved from [Link]
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(n.d.). 40-Supporting informationRNP-1107-701. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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IChO PAN. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Retrieved from [Link]
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UC Davis. (2020, September 29). Useful NMR Resources. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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Data in Brief. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. Retrieved from [Link]
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Vizcaino, M. I., Engel, P., Trautman, E., & Crawford, J. M. (2014). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Journal of the American Chemical Society, 136(26), 9244–9247. Retrieved from [Link]
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MDPI. (2021, July 31). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]
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Beilstein Journals. (n.d.). Microwave-assisted synthesis of 2-substituted 4,5,6,7- tetrahydro-1,3-thiazepines from 4-aminobutanol. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR spectrum of 3-amyltetrahydropyran-4-ol acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Retrieved from [Link]
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PubMed. (2011, June 8). 4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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(n.d.). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydrobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Tetrahydrobenzimidazoles
The 4,5,6,7-tetrahydrobenzimidazole moiety is a key structural feature in numerous pharmacologically active compounds. Its partially saturated nature presents a unique analytical challenge compared to its fully aromatic counterpart, benzimidazole. Understanding the fragmentation patterns of this scaffold is critical for metabolite identification, structure elucidation of new chemical entities, and quality control in drug manufacturing. This guide will provide a comparative analysis of the fragmentation of tetrahydrobenzimidazoles, primarily under Electron Ionization (EI) and Electrospray Ionization (ESI), drawing parallels with related structures to build a comprehensive understanding.
The Aromatic Precursor: Fragmentation of Benzimidazole
To appreciate the influence of the saturated ring, we must first understand the fragmentation of the aromatic benzimidazole core. Under Electron Impact (EI) ionization, the fragmentation of benzimidazole is well-characterized and dominated by the stability of the aromatic system.
The primary fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring.[1][2] This process is a hallmark of many nitrogen-containing aromatic heterocycles.
-
Step 1: The molecular ion ([M]•+) of benzimidazole (m/z 118) readily loses a molecule of HCN to form a highly stable cation at m/z 91.
-
Step 2: This can be followed by the loss of a second molecule of HCN, leading to a fragment at m/z 64.
Under softer ionization techniques like ESI, the protonated molecule ([M+H]+) is the predominant species. Collision-Induced Dissociation (CID) of this ion also leads to the characteristic neutral loss of HCN.
Fragmentation of the Saturated Ring: The Tetrahydrobenzimidazole Core
The introduction of a saturated cyclohexane ring fused to the imidazole moiety drastically alters the fragmentation landscape. The high-energy radical cation formed under EI is no longer stabilized by a fully aromatic system, leading to fragmentation pathways initiated within the saturated ring.
Electron Ionization (EI): The Retro-Diels-Alder Reaction
A dominant fragmentation pathway for the tetrahydrobenzimidazole core under EI is a retro-Diels-Alder (rDA) reaction .[3][4] This is a characteristic fragmentation for cyclohexene and its derivatives, and the tetrahydrobenzimidazole can be considered a substituted cyclohexene.
The rDA cleavage of the 4,5,6,7-tetrahydro-1H-benzimidazole molecular ion (m/z 122) results in the formation of two key fragments:
-
Butadiene (neutral loss): A neutral loss of butadiene (C4H6, 54 Da) leads to the formation of the imidazole radical cation at m/z 68 .
-
Imidazole fragment: Alternatively, the charge can be retained on the butadiene fragment, though the formation of the stable imidazole species is generally favored.
The resulting imidazole fragment can then undergo its characteristic fragmentation, primarily the loss of HCN to yield a fragment at m/z 41 .
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Proposed EI fragmentation of the tetrahydrobenzimidazole core via a retro-Diels-Alder reaction.
Electrospray Ionization (ESI-MS/MS): Ring Opening and Alpha-Cleavage
Under ESI conditions, tetrahydrobenzimidazoles will primarily form protonated molecules, [M+H]+. The fragmentation of these even-electron ions upon CID is driven by the location of the proton, which is likely on one of the nitrogen atoms of the imidazole ring. The fragmentation pathways are expected to be dominated by alpha-cleavage and other ring-opening mechanisms characteristic of saturated cyclic amines.[5][6]
A plausible fragmentation pathway for protonated 4,5,6,7-tetrahydro-1H-benzimidazole (m/z 123) would involve:
-
Protonation of one of the imidazole nitrogens.
-
Alpha-cleavage of the C4-C7a or C3a-N1 bond, initiating the opening of the saturated ring.
-
Subsequent loss of neutral fragments such as ethene (C2H4, 28 Da) or propene (C3H6, 42 Da) from the opened ring.
The stability of the resulting protonated imidazole or related fragments will drive these processes.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: Proposed ESI-MS/MS fragmentation pathways for the tetrahydrobenzimidazole core.
Influence of Substituents
Substituents on either the imidazole or the tetrahydro- ring will significantly influence the fragmentation patterns.
-
Substituents on the Imidazole Ring: These will primarily affect the m/z of the core fragments. For example, a methyl group on the imidazole ring would shift the m/z of the rDA fragment from 68 to 82 under EI.
-
Substituents on the Tetrahydro- Ring: These can alter the preferred fragmentation pathways. Bulky substituents may favor different ring-opening mechanisms or even undergo their own characteristic fragmentations. For instance, in complex fused systems like tetrahydroimidazobenzodiazepines, fragmentation is often directed by the substituents, with observations of fragments like the acetyl cation (CH3CO+, m/z 43) from acetylated precursors.[2]
Comparative Summary of Fragmentation Patterns
| Ionization Technique | Parent Ion | Primary Fragmentation Mechanism | Key Fragments/Neutral Losses |
| Electron Ionization (EI) | [M]•+ | Retro-Diels-Alder (rDA) | Neutral loss of C4H6 (54 Da), m/z 68 |
| Electrospray (ESI-MS/MS) | [M+H]+ | Alpha-cleavage, Ring Opening | Neutral loss of C2H4 (28 Da), C3H6 (42 Da) |
Experimental Protocols
For researchers aiming to analyze tetrahydrobenzimidazole-containing compounds, the following provides a starting point for method development.
Sample Preparation
For drug substances and synthetic intermediates, a simple dilution in an appropriate solvent is typically sufficient.
Protocol for Dilution:
-
Accurately weigh approximately 1 mg of the tetrahydrobenzimidazole sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex until fully dissolved.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) is recommended.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
dot graph G { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Caption: General workflow for the LC-MS/MS analysis of tetrahydrobenzimidazoles.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Type: Full scan for initial investigation, followed by product ion scans of the protonated molecule.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
This guide provides a foundational understanding of the mass spectrometric fragmentation of tetrahydrobenzimidazoles. By combining the established principles of benzimidazole and cyclohexene fragmentation with the proposed pathways for the saturated core, researchers can more effectively identify and characterize these important molecules. The provided protocols offer a robust starting point for developing specific and sensitive analytical methods.
References
- Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.
- El Kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. journalijdr.com [journalijdr.com]
- 3. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative Bioactivity Profile: Benzimidazole vs. Benzodiazol-4-ol
Content Type: Technical Comparison Guide
Subject: Pharmacophore Analysis & Experimental Validation
Executive Summary: The Hydroxyl Switch
This guide analyzes the divergent bioactivity profiles of the parent scaffold Benzimidazole (1H-benzimidazole) and its 4-hydroxylated derivative, Benzodiazol-4-ol (4-hydroxybenzimidazole). While the parent benzimidazole is the structural backbone of classic anthelmintics (e.g., albendazole) targeting tubulin, the introduction of a hydroxyl group at the C4 position fundamentally alters the pharmacophore.
The Core Distinction:
-
Benzimidazole: Predominantly hydrophobic; drives binding via
- stacking and hydrophobic enclosure. Primary target class: Structural Proteins (Tubulin) . -
Benzodiazol-4-ol: Introduces a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) vector. This modification allows the scaffold to mimic the purine ring of ATP, shifting the primary target class to Kinases (e.g., CK2, DYRK1A) .
Physicochemical Landscape
The addition of the -OH group at position 4 is not merely a solubility enhancer; it is a "molecular anchor" that changes how the molecule orients within a binding pocket.
Table 1: Comparative Physicochemical Properties
| Property | Benzimidazole (Parent) | Benzodiazol-4-ol (4-OH) | Impact on Bioactivity |
| Molecular Weight | 118.14 g/mol | 134.14 g/mol | Negligible steric impact; maintains fragment-like quality. |
| LogP (Lipophilicity) | ~1.32 | ~0.65 - 0.90 (Predicted) | 4-OH has higher aqueous solubility; reduced passive membrane permeability but enhanced cytosolic retention. |
| pKa (Acidic) | ~12.8 (NH) | ~9.5 (Phenolic OH) | The 4-OH provides a secondary ionization site at physiological pH. |
| H-Bond Donors | 1 (NH) | 2 (NH + OH) | Critical: The 4-OH allows bidentate anchoring in enzyme active sites. |
| Primary Binding Mode | Hydrophobic/Van der Waals | H-Bonding + Electrostatic | Shifts affinity from hydrophobic channels (tubulin) to polar pockets (ATP sites). |
Pharmacophore Analysis & Mechanism of Action
A. Benzimidazole: The Tubulin Depolymerizer
The parent scaffold exerts bioactivity by binding to the colchicine-sensitive site of
-
Mechanism: It inhibits the polymerization of microtubules, leading to cell cycle arrest and parasite death.
-
Structural Requirement: Requires a lipophilic substituent at C2 (e.g., carbamate, phenyl) to penetrate the hydrophobic pocket of tubulin. The N3 nitrogen acts as a weak H-bond acceptor.
B. Benzodiazol-4-ol: The Kinase ATP-Mimic
The 4-hydroxy variant is a privileged scaffold for kinase inhibition, particularly Casein Kinase 2 (CK2).
-
Mechanism: The 4-OH group and the imidazole nitrogens mimic the N1 and
-amino groups of the adenine ring in ATP. -
Structural Requirement: The C4-hydroxyl often forms a direct hydrogen bond with the "hinge region" of the kinase, a specific interaction the parent benzimidazole cannot achieve.
-
Case Study (CK2): Halogenated derivatives of benzodiazol-4-ol (e.g., 4,5,6,7-tetrabromo-1H-benzimidazole, TBBi ) show nanomolar affinity for CK2.[1][2] The 4-substituent is often modified to 4-methoxy or 4-hydroxy to tune this hinge interaction.
Visualizing the Signaling & SAR Logic
The following diagram illustrates the divergent structure-activity relationships (SAR) and downstream signaling effects of the two scaffolds.
Figure 1: Divergent SAR pathways. The C4-modification acts as a functional switch, redirecting the molecule from structural proteins (Red path) to enzymatic pockets (Blue path).
Experimental Protocols
To validate the bioactivity differences, the following protocols characterize the synthesis of the 4-OH derivative and its subsequent kinase inhibitory potential.
Protocol A: Synthesis of Benzodiazol-4-ol (4-Hydroxybenzimidazole)
Objective: Synthesize the 4-OH core from 2,3-diaminophenol to create the kinase-privileged scaffold.
-
Reagents: 2,3-Diaminophenol (10 mmol), Formic acid (98%, 15 mL), 4M HCl.
-
Cyclization:
-
Dissolve 2,3-diaminophenol in formic acid in a round-bottom flask.
-
Reflux at 100°C for 3 hours. Note: Formic acid acts as both solvent and C1 synthon.
-
-
Work-up:
-
Cool reaction mixture to room temperature.
-
Neutralize with 10% NaOH solution until pH ~8.0. A precipitate will form.[3]
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification:
-
Validation: Confirm structure via
-NMR (Look for disappearance of amine signals and appearance of imidazole C-H singlet ~8.2 ppm).
Protocol B: In Vitro Kinase Assay (CK2 Inhibition)
Objective: Quantify the IC50 of the synthesized Benzodiazol-4-ol compared to the parent Benzimidazole.
-
System: ADP-Glo™ Kinase Assay (Promega) or radiometric
-ATP assay. -
Enzyme Prep: Recombinant human CK2
(10 ng/well). -
Substrate: Casein or specific peptide substrate (e.g., RRRADDSDDDDD).
-
Workflow:
-
Step 1: Prepare serial dilutions of Benzimidazole and Benzodiazol-4-ol in DMSO (0.1 nM to 100
M). -
Step 2: Incubate compound with CK2 enzyme buffer (20 mM Tris-HCl pH 7.5, 10 mM
) for 10 mins. -
Step 3: Initiate reaction by adding ATP (
) and Substrate. Incubate 60 mins at 30°C. -
Step 4: Stop reaction (ADP-Glo Reagent) and read Luminescence.
-
-
Data Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to derive IC50.
-
Expected Result: Benzimidazole (IC50 > 50
M / Inactive); Benzodiazol-4-ol derivatives (IC50 < 10 M).
-
Workflow Visualization
Figure 2: Integrated workflow from chemical synthesis of the 4-OH scaffold to biological validation via Kinase inhibition assay.
References
-
Inhibition of protein kinase CK2 reduces Cyp24a1 expression. Cancer Research, 2013.[4] National Institutes of Health (NIH). Available at: [Link]
-
New inhibitors of protein kinase CK2, analogues of benzimidazole. ResearchGate, 2025. Available at: [Link]
-
Benzimidazole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Benzimidazole | C7H6N2 | CID 5798. PubChem, National Library of Medicine. Available at: [Link]
-
Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. PMC, 2016. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of protein kinase CK2 reduces Cyp24a1 expression and enhances 1,25-dihydroxyvitamin D(3) antitumor activity in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standards for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol analysis
Executive Summary: The "Hidden" Stereocenter
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol (hereafter referred to as THB-4-ol ) is not merely a chemical building block; it is the critical chiral scaffold for the synthesis of high-potency 5-HT3 receptor antagonists, most notably Ramosetron .
The analytical challenge lies in its hybrid nature: it possesses the basicity of an imidazole and the stereochemical complexity of a cyclohexanol derivative. Unlike fully aromatic benzimidazoles, the tetrahydro- ring introduces a chiral center at the C4 position. Consequently, "purity" for this reference standard is a dual metric: Chemical Purity (absence of oxidative degradants) and Enantiomeric Purity (R/S ratio).
This guide objectively compares reference standard grades and provides the self-validating protocols required to qualify this material for GMP applications.
Comparative Analysis: Selecting the Right Grade
For drug development, not all vials of THB-4-ol are equal. The choice of standard dictates the validity of your impurity calculations.
Table 1: Reference Standard Grade Comparison
| Feature | Grade A: Primary Reference Standard (In-House/Qualified) | Grade B: Secondary/Working Standard (Commercial) | Grade C: Research/Reagent Grade |
| Intended Use | Release testing of API intermediates; Calibration of secondary standards. | Routine batch analysis; IPC (In-Process Control) monitoring. | Early-route scouting; Non-GMP synthesis. |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents) + qNMR confirmation. | HPLC vs. Grade A (External Standard Method). | Area % (HPLC) only. |
| Chiral Purity | Explicitly quantified (e.g., >99.9% R-isomer). | Tested but limits are wider (e.g., >98% ee). | Often undefined or racemic. |
| Water Content | Measured by Karl Fischer (Critical: Material is hygroscopic). | TGA or Loss on Drying. | Not reported. |
| Traceability | Full structural elucidation (NMR, MS, IR, XRD). | Traceable to Grade A. | Batch-specific CoA only. |
| Risk Profile | Low: Defensible in regulatory filing (IND/ANDA). | Medium: Requires periodic re-qualification against Grade A. | High: Risk of isomeric drift or salt contamination. |
Technical Deep Dive: The Qualification Workflow
To establish a defensible "Primary Standard" for THB-4-ol, you cannot rely on a vendor's Certificate of Analysis alone. You must characterize the material's specific liabilities: Hygroscopicity and Aromatization .
The Degradation Pathway (Aromatization)
The tetrahydro- ring is thermodynamically less stable than its fully aromatic counterpart. Under oxidative stress or improper storage, THB-4-ol can dehydrogenate to form 4-hydroxybenzimidazole (or tautomers), shifting the UV spectrum and destroying the chiral center.
Visualization: Qualification Logic Flow
The following diagram illustrates the decision matrix for qualifying a THB-4-ol reference standard, emphasizing the critical check for enantiomeric excess (ee).
Caption: Workflow for qualifying a Primary Reference Standard. Note that Chiral Purity is a "Gatekeeper" step; if chiral purity fails, potency assignment is irrelevant for asymmetric synthesis.
Validated Experimental Protocols
Protocol A: Achiral Purity & Impurity Profiling (HPLC-UV)
Purpose: To quantify chemical impurities, specifically the aromatized degradants.
-
Column: C18 Phase (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Why: The basic imidazole nitrogen requires a column stable at high pH or capable of handling buffers without peak tailing.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Expert Insight: Running at basic pH keeps the imidazole deprotonated (neutral), improving retention and peak shape on C18.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (imidazole ring absorption) and 254 nm.
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between THB-4-ol and nearest impurity.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Purpose: To determine the enantiomeric excess (ee) of the (R)-isomer (active) vs. (S)-isomer.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).
-
Why: Amylose/Cellulose derivatives are the gold standard for separating alcohols with adjacent aromatic/heterocyclic rings.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Expert Insight: The diethylamine (DEA) additive is mandatory . Without it, the basic imidazole nitrogen will interact non-specifically with the silica support, causing severe peak tailing that masks the enantiomer separation.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Calculation:
Synthesis & Impurity Pathway (Mechanism)
Understanding how the standard is made helps predict what impurities to look for. The reduction of the benzene ring is the key step.
Caption: Synthesis and degradation pathway. Impurity B (Aromatized) is the primary stability indicator for the reference standard.
Storage and Handling Recommendations
-
Hygroscopicity: The "4-ol" moiety coupled with the imidazole ring makes this solid prone to absorbing atmospheric moisture.
-
Protocol: Store in amber vials with a desiccant cap. Equilibrate to room temperature before opening to prevent condensation.
-
Impact: If water content increases from 0.5% to 2.0% during storage, your potency assignment (on an "as is" basis) becomes invalid. Always re-test KF (Karl Fischer) before use if the vial has been opened.
-
-
Re-test Period:
-
Solid State: 12 months at -20°C.
-
Solution State: Unstable. Prepare fresh. Solutions in protic solvents (Methanol) may racemize over time if acidic traces are present.
-
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
PubChem. (n.d.). Ramosetron (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]
-
Miyata, K., et al. (1992). Pharmacological profile of YM060, a potent and selective 5-HT3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for the tetrahydrobenzimidazole pharmacophore). [Link]
Sources
Safety Operating Guide
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol proper disposal procedures
As a Senior Application Scientist, ensuring the integrity of laboratory safety and waste management protocols is as critical as the experimental data itself. 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (CAS: 343269-89-6) is a specialized nitrogen-containing organic heterocyclic building block frequently utilized in drug discovery and synthetic workflows[1].
Because this compound lacks halogen substituents, its disposal mechanics differ significantly from heavily halogenated organics. Improper segregation not only inflates institutional disposal costs but can lead to dangerous chemical incompatibilities. This guide provides a self-validating, mechanistic workflow for the safe operational handling, segregation, and disposal of this compound.
Chemical Profile & Hazard Causality
Understanding the structural implications of a chemical is the first step in designing a trustworthy disposal system.
-
Mechanistic Segregation Rationale : this compound is strictly classified as a non-halogenated organic waste [2]. Halogenated waste streams require specialized, highly alkaline scrubbers during incineration to neutralize acidic gases (e.g., HCl, HBr). Introducing a non-halogenated compound into a halogenated stream is a critical logistical error that disrupts waste profiling and unnecessarily increases disposal costs[3].
-
Thermal Destruction Dynamics : Because it is a nitrogenous organic compound, its high-temperature combustion generates "fuel NOx" (nitrogen oxides derived directly from the chemical's nitrogen atoms rather than atmospheric nitrogen)[4]. Therefore, it must be processed at a licensed hazardous waste facility equipped with selective catalytic reduction (SCR) or appropriate NOx scrubbing technologies[4].
Operational Safety & Engineering Controls
To maintain trustworthiness in our safety systems, every handling step must be preemptively controlled:
-
Primary Containment : Always manipulate the dry powder within a certified chemical fume hood to prevent the aerosolization and inhalation of fine crystalline particulates.
-
Personal Protective Equipment (PPE) : Standard nitrile gloves (minimum 4 mil thickness), wraparound safety goggles, and a flame-resistant lab coat are mandatory.
Step-by-Step Waste Disposal Protocols
The following methodologies ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards for [5].
Protocol A: Solid Waste Collection (Bulk Chemical & Contaminated Labware)
-
Preparation : Verify the designated solid waste container is made of high-density polyethylene (HDPE) and is chemically compatible with organic solids.
-
Transfer : Using a dedicated, non-sparking spatula, transfer any residual this compound powder into the container.
-
Labware Decontamination : Place all heavily contaminated disposable items (e.g., plastic weigh boats, pipette tips) directly into the solid waste container. Do not attempt to wash disposable plastics[6].
-
Labeling : Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name, and indicate the primary hazard (e.g., "Toxic/Irritant")[5].
-
SAA Compliance : Store the container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[5].
-
Validation Check: Verify that the accumulation start date is left blank until the container reaches its maximum capacity (e.g., 55 gallons), at which point it must be dated and moved to a Central Accumulation Area within 3 days[7].
Protocol B: Liquid Waste Consolidation (Solvent Mixtures)
If the compound is dissolved in a solvent for an assay or synthesis:
-
Solvent Verification : Identify the carrier solvent. If dissolved in DMSO, ethanol, or acetone, route to the Non-Halogenated Solvent carboy[8]. If dissolved in chloroform or dichloromethane, it must default to the Halogenated Solvent carboy[3].
-
Transfer : Use a grounded funnel to pour the solution into the carboy. Fill only to 75-80% capacity to allow for vapor expansion[9].
-
Documentation : Update the SAA inventory log immediately to reflect the addition of the specific volume and concentration of the benzimidazole derivative.
-
Validation Check: Visually inspect the carboy for phase separation or unexpected exothermic heat generation, which would indicate an accidental incompatible mixture[2].
Protocol C: Spill Response & Decontamination
-
Containment : For a solid spill, do not dry sweep, as this generates hazardous dust. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then absorb with an inert material like vermiculite.
-
Collection : Scoop the absorbed mixture into a heavy-duty hazardous waste bag using a non-sparking tool.
-
Surface Decontamination : Wipe the affected benchtop with a solvent-soaked cloth, disposing of the cloth in the solid hazardous waste container.
-
Validation Check: Conduct a secondary wipe-down with a fresh solvent cloth to ensure zero residual powder remains on the operational surface.
Waste Segregation & Compatibility Matrix
Summarizing quantitative and qualitative compatibility data is essential for rapid laboratory decision-making.
Table 1: Waste Segregation & Compatibility Matrix for this compound
| Waste Stream Classification | Compatible Co-Wastes | Incompatible Materials (DO NOT MIX) | Required Container Type |
| Non-Halogenated Solid | Contaminated labware, silica gel, non-toxic organic powders[6] | Strong oxidizers (e.g., nitrates, perchlorates), concentrated acids[8] | HDPE wide-mouth jar with secure screw cap |
| Non-Halogenated Liquid | Acetone, Ethanol, DMSO, Methanol, Acetonitrile[8] | Halogenated solvents (Chloroform, DCM), Aqueous heavy metals[2] | 2.5-gallon or 5-gallon HDPE carboy, vented cap |
Mechanistic Workflow Diagram
The following logical relationship diagram illustrates the self-validating decision tree for routing this compound waste.
Figure 1: Decision tree for this compound waste segregation.
References
-
Building Blocks Catalogue July 2021, namiki-s.co.jp. 1
-
UWO Guide to Classifying Unwanted Materials, University of Wisconsin–Oshkosh.2
-
Hazardous Waste Management Manual, University of Northern Iowa.3
-
Solvent Waste Disposal, The Ohio State University.6
-
Hazardous Materials Disposal Guide, Nipissing University. 9
-
Chemical Waste Management: Combining Compatible Used Organic Solvents, University of Louisville. 8
-
Frequent Questions About Hazardous Waste Generation, US EPA. 5
-
Common Hazardous Waste Management Mistakes: Hazardous Waste Labeling, Conversion Technology Inc. 7
-
GLOSSARY OF TERMS (What are the Terms of Art For Incineration?), CRWI.4
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. uwosh.edu [uwosh.edu]
- 3. Hazardous Waste Management Manual | Risk Management / Environmental Health & Safety [risk.uni.edu]
- 4. crwi.org [crwi.org]
- 5. epa.gov [epa.gov]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. conversiontechnology.com [conversiontechnology.com]
- 8. louisville.edu [louisville.edu]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
